molecular formula C7H4BrFO3 B167602 5-Bromo-4-fluoro-2-hydroxybenzoic acid CAS No. 1644-71-9

5-Bromo-4-fluoro-2-hydroxybenzoic acid

Cat. No.: B167602
CAS No.: 1644-71-9
M. Wt: 235.01 g/mol
InChI Key: AJOOCGAVXMXLLF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO3 and its molecular weight is 235.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOOCGAVXMXLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594140
Record name 5-Bromo-4-fluoro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-71-9
Record name 5-Bromo-4-fluoro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoro-2-hydroxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzoic acid, with the CAS number 1644-71-9 , is a halogenated derivative of salicylic acid.[1] This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and fluorine atoms, make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. The strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity, a common strategy in modern drug development. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 1644-71-9[1]
Molecular Formula C₇H₄BrFO₃[2][3]
Molecular Weight 235.01 g/mol [3]
Appearance Solid (form may vary)N/A
Boiling Point 341.4 °C at 760 mmHg[3]
Density 1.945 g/cm³[3]
Flash Point 160.3 °C[3]
LogP 1.992[3]
Purity Typically ≥95%[1]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. While detailed spectra are best sourced from dedicated databases, the following provides an overview of available spectral information.

SpectroscopyData Availability
¹³C NMR Spectral data is available and has been referenced.[2]
IR Infrared spectral data is available for this compound.[2]

Experimental Protocols

Representative Synthesis of Halogenated Salicylic Acids (General Protocol)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid (starting material)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • Solvent (e.g., Acetic acid, Sulfuric acid)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 4-fluoro-2-hydroxybenzoic acid, in a suitable solvent like acetic acid.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide) to the solution. The reaction may be performed at room temperature or require heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure. The crude product is then typically dissolved in an organic solvent and washed with water and brine to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant application is in the preparation of quinazolinone scaffolds. These structures are present in a variety of biologically active compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are key targets in oncology.

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone derivative, a class of compounds for which this compound can serve as a precursor after conversion to an appropriate amino-substituted intermediate.

G Generalized Synthesis of Quinazolinone Derivatives cluster_0 Precursor Synthesis cluster_1 Quinazolinone Ring Formation cluster_2 Further Derivatization A 5-Bromo-4-fluoro- 2-hydroxybenzoic acid B Functional Group Transformation (e.g., Amination) A->B Step 1 C 2-Amino-5-bromo- 4-fluorobenzoic acid B->C D Cyclization with a C1 source (e.g., formamide) C->D Step 2 E 6-Bromo-7-fluoro- quinazolin-4(3H)-one D->E F Substitution/Coupling Reactions E->F Step 3 G Bioactive Quinazolinone Derivatives (e.g., PARP/Kinase Inhibitors) F->G

Caption: Synthetic pathway from this compound to bioactive quinazolinones.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. The strategic placement of bromine and fluorine atoms on the aromatic ring, in conjunction with the carboxylic acid and hydroxyl groups, imparts unique electronic and steric characteristics to the molecule, making it a compound of interest in medicinal chemistry and material science. Understanding its physicochemical profile is paramount for predicting its behavior in biological systems and for its application in the design of novel therapeutic agents and functional materials.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₇H₄BrFO₃[1]
Molecular Weight 235.01 g/mol [1]
Melting Point 188-190 °C[2]
Boiling Point 341.4 °C at 760 mmHg[1]
Density 1.945 g/cm³[1]
LogP 1.992[1]
pKa Data not available
Vapor Pressure 3.1E-05 mmHg at 25°C[1]
Flash Point 160.3 °C[1]
Refractive Index 1.625[1]
Polar Surface Area (PSA) 57.53 Ų[1]
Exact Mass 233.933 u[1]
CAS Number 1644-71-9[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental methodologies for key parameters.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting range is reported as the interval between these two temperatures.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which significantly influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titration Setup:

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a calibrated burette.

  • Procedure:

    • The initial pH of the acid solution is recorded.

    • The titrant is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued until the pH has stabilized in the basic region.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

    • The pKa is determined at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

G Experimental Workflow for Physicochemical Property Determination cluster_start Sample Preparation cluster_mp Melting Point Determination cluster_pka pKa Determination cluster_sol Solubility & LogP Determination start Pure Crystalline Sample of This compound mp_prep Pack Capillary Tube start->mp_prep pka_prep Prepare Standard Solution start->pka_prep sol_prep Prepare Saturated Solutions (e.g., water, octanol) start->sol_prep mp_run Run on Melting Point Apparatus mp_prep->mp_run mp_data Record Melting Range mp_run->mp_data pka_titrate Potentiometric Titration with NaOH pka_prep->pka_titrate pka_data Generate Titration Curve and Determine pKa pka_titrate->pka_data sol_analyze Analyze Concentration (e.g., HPLC, UV-Vis) sol_prep->sol_analyze sol_data Calculate Solubility and LogP sol_analyze->sol_data

Caption: A flowchart outlining the key steps in the experimental determination of melting point, pKa, and solubility/LogP for this compound.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to salicylic acid suggests potential anti-inflammatory and analgesic properties. Salicylic acid and its derivatives are known to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Some salicylic acid analogues have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.

The diagram below provides a simplified representation of the canonical NF-κB signaling pathway, a potential target for salicylic acid derivatives.

G Simplified Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits proteasome Proteasomal Degradation ikb->proteasome Targeted for nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription nucleus->transcription Induces cytokines Pro-inflammatory Cytokines transcription->cytokines Leads to production of

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds like salicylic acid derivatives.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this and related compounds.

References

Technical Guide: Structure Elucidation of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides an in-depth technical guide to the structural elucidation of 5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS No: 1644-71-9).[1][2] It outlines the analytical methodologies and expected spectroscopic data essential for the unambiguous identification and characterization of this compound.

Compound Overview

This compound is a halogenated derivative of salicylic acid. Its structure incorporates multiple functional groups, including a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom, which all contribute to its unique physicochemical and spectral properties. Accurate structural confirmation is a critical first step in any research, development, or quality control process involving this molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the compound is presented below.

PropertyValueReference
CAS Number 1644-71-9[1][2]
Molecular Formula C₇H₄BrFO₃[1][2]
Molecular Weight 235.01 g/mol [1]
Density 1.945 g/cm³[1]
Boiling Point 341.4 °C at 760 mmHg[1]
Flash Point 160.3 °C[1]
InChIKey AJOOCGAVXMXLLF-UHFFFAOYSA-N[1]
SMILES O=C(O)c1cc(Br)c(F)cc1O[1]

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive and unambiguous structural assignment. The typical workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution for NMR SolidPrep Solid Sample Prep (e.g., KBr Pellet) Sample->SolidPrep for IR MS Mass Spectrometry (EI-MS) Sample->MS for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy SolidPrep->IR Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - m/z Values - Vibrational Frequencies NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm

Figure 1: General workflow for the spectroscopic structure elucidation of an organic compound.

Spectroscopic Analysis & Data Interpretation

The following sections detail the expected outcomes from key spectroscopic techniques used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are essential.

G c3 H-3 c6 H-6 img_node

Figure 2: Structure of this compound with proton numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The acidic protons often appear as broad singlets and may exchange with D₂O. The aromatic protons' chemical shifts and coupling patterns are highly informative.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH ~13.0 Broad Singlet -
OH ~11.0 Broad Singlet -
H-3 7.0 - 7.2 Doublet J(H-F) ≈ 8-10 Hz

| H-6 | 7.8 - 8.0 | Doublet | J(H-F) ≈ 6-7 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm) Key Feature
C=O (Carboxylic Acid) 168 - 172 Quaternary carbon, downfield shift
C-2 (C-OH) 160 - 164 Quaternary, attached to oxygen
C-4 (C-F) 155 - 159 (d, ¹JCF ≈ 240-250 Hz) Large C-F coupling constant
C-6 130 - 134 Aromatic CH
C-1 (C-COOH) 115 - 120 Quaternary, shielded
C-3 118 - 122 Aromatic CH

| C-5 (C-Br) | 108 - 112 | Quaternary, attached to bromine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electron Ionization (EI-MS) is a common technique for this analysis.

Predicted Mass Spectrometry Data

Parameter Expected Value / Observation
Molecular Ion [M]⁺ m/z 234
Isotopic Peak [M+2]⁺ m/z 236
[M]⁺ : [M+2]⁺ Ratio Approximately 1:1

| Key Fragments | [M-OH]⁺ at m/z 217/219[M-COOH]⁺ at m/z 189/191[M-Br]⁺ at m/z 155 |

The presence of a single bromine atom is definitively confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) having a nearly equal intensity ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3300 (broad) O-H Stretch Carboxylic Acid
3200 - 3500 (broad) O-H Stretch Phenolic Hydroxyl
1680 - 1710 C=O Stretch Carboxylic Acid
1580 - 1620 C=C Stretch Aromatic Ring
1200 - 1300 C-O Stretch Carboxylic Acid / Phenol
1000 - 1100 C-F Stretch Aryl-Fluoride

| 550 - 650 | C-Br Stretch | Aryl-Bromide |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample (less than 1 mg) via a direct insertion probe.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and the [M+2] isotopic peak. Analyze the fragmentation pattern to support the proposed structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

This guide provides a comprehensive framework for the structural elucidation of this compound. By combining the predicted data with the detailed experimental protocols, researchers can confidently verify the structure and purity of this compound.

References

Spectroscopic Profile of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the spectral data of closely related structural analogs and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-fluoro-2-hydroxybenzoic acid and 5-bromo-2-hydroxybenzoic acid.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0broad singlet1H-COOH
~10.0 - 11.0broad singlet1H-OH
~7.8 - 8.0doublet1HH-6
~7.2 - 7.4doublet1HH-3

Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The coupling constants for the aromatic protons are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling. The fluorine atom will also introduce additional coupling.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~170 - 175C=O (Carboxylic acid)
~155 - 160 (d)C-F
~150 - 155C-OH
~135 - 140C-Br
~120 - 125C-H (Aromatic)
~115 - 120 (d)C-H (Aromatic)
~110 - 115C-COOH

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
3200-3600BroadO-H stretch (Phenol)
1680-1710StrongC=O stretch (Carboxylic acid)
1550-1620Medium-StrongC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic acid/Phenol)
1100-1200Medium-StrongC-F stretch
600-800Medium-StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
234/236[M]⁺ Molecular ion peak (presence of Br isotopes)
217/219[M-OH]⁺
189/191[M-COOH]⁺
110[M-Br-COOH]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty ATR crystal is collected.

  • Data Acquisition:

    • The sample spectrum is collected, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Instrument Setup:

    • The analysis can be performed on various types of mass spectrometers (e.g., Quadrupole, Time-of-Flight).

    • An appropriate ionization technique is selected, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

    • Data is collected in either positive or negative ion mode, depending on the analyte's properties.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct Solid Analysis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS or GC-MS) Dissolution->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Confirmation Process->Interpret Report Final Report with Data and Interpretation Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Solubility of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-4-fluoro-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. It provides a comprehensive framework for researchers to systematically determine its solubility profile. The guide details the widely accepted isothermal shake-flask method, outlines analytical procedures for concentration measurement, and presents a logical workflow to ensure data accuracy and reproducibility. Furthermore, it discusses the expected solubility trends based on the physicochemical properties of the molecule and the general behavior of substituted benzoic acids.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle and in various chemical processes. For this compound, understanding its solubility is essential for developing crystallization protocols, selecting appropriate solvents for chromatographic purification, and designing suitable formulation strategies.

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide is therefore designed to empower researchers by providing a detailed experimental protocol to generate this crucial data in-house. The methodologies described are based on well-established principles for solubility determination of organic compounds.

Predicted Solubility Trends

While specific experimental data is not available, the solubility of this compound in organic solvents can be predicted based on the principles of "like dissolves like" and the known behavior of similar molecules, such as benzoic acid.[1][2]

  • Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): High solubility is expected in these solvents. The hydroxyl and carboxylic acid groups of the solute can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good solubility is also anticipated in these solvents. Their polarity allows for effective solvation of the polar functional groups of the solute.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely. These solvents can interact with both the polar and non-polar parts of the molecule.

  • Non-polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low solubility is expected. The overall polarity of this compound, due to its hydroxyl and carboxyl groups, makes it less compatible with non-polar solvents.[2]

The presence of the bromine and fluorine atoms will also influence solubility through their effects on molecular polarity and crystal lattice energy, making experimental determination essential for accurate characterization.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.[3][4]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set at the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typical. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is confirmed, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

Sample Analysis and Quantification

The concentration of this compound in the diluted samples can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

This is the preferred method for its specificity and accuracy, especially in the presence of any potential impurities.

  • Develop a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze Samples: Inject the diluted, filtered samples into the HPLC system under the same conditions.

  • Calculate Concentration: Determine the concentration of the diluted sample from its peak area using the calibration curve.

This method is faster but less specific than HPLC. It is suitable if the compound has a distinct absorbance peak where the solvent does not absorb.

  • Develop a Calibration Curve: Prepare standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[5][6][7]

  • Analyze Samples: Measure the absorbance of the diluted, filtered samples.

  • Calculate Concentration: Determine the concentration of the diluted sample from its absorbance using the calibration curve.

Calculation of Solubility

Calculate the solubility using the following formula:

Solubility (mg/mL or mol/L) = Concentration of diluted sample × Dilution factor

Data Presentation

Quantitative data should be recorded in a structured format to allow for clear comparison and analysis. A template for such a table is provided below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventMolar Mass ( g/mol )Density (g/mL)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol32.040.792HPLC-UV / UV-Vis
Ethanol46.070.789HPLC-UV / UV-Vis
Acetone58.080.791HPLC-UV / UV-Vis
Acetonitrile41.050.786HPLC-UV / UV-Vis
Ethyl Acetate88.110.902HPLC-UV / UV-Vis
Dichloromethane84.931.33HPLC-UV / UV-Vis
Toluene92.140.867HPLC-UV / UV-Vis
Hexane86.180.659HPLC-UV / UV-Vis
DMSO78.131.10HPLC-UV / UV-Vis

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized to ensure a clear understanding of the process from preparation to final analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid solute to vials prep2 Add known volume of solvent prep1->prep2 1 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Settle for >2h equil1->equil2 2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter with 0.22 µm syringe filter samp1->samp2 3 samp3 Dilute sample samp2->samp3 4 samp4 Quantify concentration (HPLC or UV-Vis) samp3->samp4 5 calc1 Calculate Solubility samp4->calc1

References

Technical Guide: Synthesis and Characterization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain, this guide presents plausible synthetic routes and predicted characterization data based on established chemical principles and analysis of related compounds.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValue (Predicted or Sourced)Source
Molecular Formula C₇H₄BrFO₃PubChem[1]
Molecular Weight 235.01 g/mol PubChem[1]
CAS Number 1644-71-9Chemsrc[2]
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point 341.4 °C at 760 mmHgChemsrc[2]
Density 1.945 g/cm³Chemsrc[2]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate.Predicted

Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are proposed.

Route 1: Electrophilic Bromination of 4-Fluoro-2-hydroxybenzoic acid

This route involves the direct bromination of the commercially available 4-Fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are activating and ortho-, para-directing. The para position to the hydroxyl group is already substituted with a fluorine atom, and the ortho position (C3) is sterically hindered by the carboxyl and hydroxyl groups. Therefore, bromination is expected to occur at the C5 position, which is ortho to the hydroxyl group and meta to the carboxyl and fluoro groups.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-Fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram of Synthesis Route 1:

G 4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid This compound This compound 4-Fluoro-2-hydroxybenzoic acid->this compound Br2, Acetic Acid

Caption: Electrophilic bromination of 4-Fluoro-2-hydroxybenzoic acid.

Route 2: Diazotization of 2-Amino-5-bromo-4-fluorobenzoic acid

This alternative route starts with 2-Amino-5-bromo-4-fluorobenzoic acid, which can be synthesized from 5-Bromo-4-fluoroisatoic anhydride. The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group.

Experimental Protocol:

  • Diazotization:

    • Suspend 2-Amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with a starch-iodide paper test for excess nitrous acid.

  • Hydroxylation:

    • Gently warm the solution containing the diazonium salt to facilitate the evolution of nitrogen gas and the substitution of the diazonium group with a hydroxyl group. The reaction can be heated to around 50-60°C.

  • Work-up and Purification:

    • After the nitrogen evolution ceases, cool the reaction mixture.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization.

Diagram of Synthesis Route 2:

G 2-Amino-5-bromo-4-fluorobenzoic acid 2-Amino-5-bromo-4-fluorobenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromo-4-fluorobenzoic acid->Diazonium Salt Intermediate This compound This compound Diazonium Salt Intermediate->this compound

Caption: Synthesis via diazotization and hydroxylation.

Characterization of this compound

The following section details the expected analytical data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1H-COOH
~10.0 - 11.0br s1H-OH
~7.8d1HH-6
~7.2d1HH-3
  • Rationale: The aromatic region is expected to show two doublets corresponding to the two aromatic protons. The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxyl group, is expected to appear at a higher chemical shift compared to the proton at the 3-position (H-3). The coupling between these two protons would be a meta-coupling, and there will also be coupling to the fluorine atom. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets at downfield chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~170C=O (Carboxylic acid)
~158 (d)C-4 (C-F)
~155C-2 (C-OH)
~135 (d)C-6
~118 (d)C-3
~115C-1
~110 (d)C-5 (C-Br)
  • Rationale: The carbon attached to the fluorine will show a large coupling constant (d). The other carbons in the aromatic ring will also show smaller C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~3200Broad, MediumO-H stretch (Phenolic)
~1680StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid/Phenol)
~1100MediumC-F stretch
~800-600MediumC-Br stretch
  • Rationale: The spectrum is expected to be dominated by the broad O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. A strong carbonyl absorption for the carboxylic acid is also expected. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 234 and 236 with an intensity ratio of approximately 1:1, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of H₂O (M⁺ - 18) from the molecular ion.

    • Loss of COOH (M⁺ - 45) to give the bromofluorophenol fragment.

    • Loss of Br (M⁺ - 79/81) radical.

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is depicted below.

Diagram of Experimental Workflow:

G cluster_0 Synthesis cluster_1 Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Pure Product Pure Product Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Pure Product->FT-IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Melting Point Analysis Melting Point Analysis Pure Product->Melting Point Analysis Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Functional Group Identification Functional Group Identification FT-IR Spectroscopy->Functional Group Identification Molecular Weight and Formula Confirmation Molecular Weight and Formula Confirmation Mass Spectrometry->Molecular Weight and Formula Confirmation Purity Assessment Purity Assessment Melting Point Analysis->Purity Assessment Final Report Final Report Structural Confirmation->Final Report Functional Group Identification->Final Report Molecular Weight and Formula Confirmation->Final Report Purity Assessment->Final Report

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines plausible synthetic pathways and predicted analytical data for this compound. The provided experimental protocols are based on established chemical reactions and should be optimized for specific laboratory conditions. The characterization data presented is predictive and should be confirmed by experimental analysis of the synthesized compound. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel halogenated aromatic compounds.

References

The Medicinal Chemistry of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry. The strategic incorporation of bromine and fluorine atoms onto the salicylic acid core significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The derivatization of this compound primarily involves modifications at the carboxylic acid and hydroxyl moieties, leading to the formation of esters, amides, and other related compounds.

Esterification

The synthesis of ester derivatives can be achieved through standard acid-catalyzed esterification or by using coupling agents. A general procedure involves the reaction of this compound with an appropriate alcohol in the presence of a catalyst such as thionyl chloride.

Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoro-benzoic acid Methyl ester

This protocol describes the synthesis of a related methyl ester, which can be adapted for this compound.

  • Materials: 5-bromo-2,4-difluorobenzoic acid, methanol, thionyl chloride, ethyl acetate, saturated aqueous sodium chloride, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 5-bromo-2,4-difluorobenzoic acid (1.688 mmol) in methanol (8.44 mL), add thionyl chloride (6.75 mmol).

    • Stir the reaction mixture at 65 °C for 1 hour.

    • Pour the reaction mixture into 50 mL of ice-water and partition with ethyl acetate (3 x 30 mL).

    • Wash the organic layer with saturated aqueous sodium chloride, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the final product.[1]

Amide Synthesis

Amide derivatives are typically synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-substituted-2-amino-5-bromo-4-fluorobenzamides

This protocol details the synthesis of amide derivatives from the related 5-Bromo-4-fluoroisatoic anhydride, which is derived from 2-amino-5-bromo-4-fluorobenzoic acid.[2]

  • Materials: 5-Bromo-4-fluoroisatoic anhydride, desired primary amine, ethanol, p-toluenesulfonic acid.

  • Procedure:

    • To a round-bottom flask, add 5-Bromo-4-fluoroisatoic anhydride (1.0 eq), the desired primary amine (1.1 eq), and ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be purified by recrystallization or column chromatography.[3]

Biological Activities and Quantitative Data

Derivatives of bromo-hydroxybenzoic acids have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. The following tables summarize the available quantitative data for derivatives of the closely related 5-bromo-2-hydroxy-benzamide scaffold.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using protease inhibition assays.

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[4][5]
Anticancer Activity

Signaling Pathways

The molecular mechanisms underlying the biological activities of bromo-hydroxybenzoic acid derivatives often involve the modulation of key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[7] Derivatives of bromo-hydroxybenzoic acids have been shown to inhibit this pathway. For example, Methyl 3-Bromo-4,5-dihydroxybenzoate has been found to regulate the TLR/NF-κB pathway.[8]

NF_kB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Inhibition by Derivatives Stimulus Inflammatory Stimuli (e.g., LPS) TLR Toll-like Receptor (TLR) Stimulus->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription Derivative Bromo-hydroxybenzoic acid derivatives Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by bromo-hydroxybenzoic acid derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in inflammation and cancer.[9][10] Chalcone derivatives of bromo-hydroxybenzaldehyde have been identified as inhibitors of the JAK/STAT pathway.[11][12]

JAK_STAT_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Inhibition by Derivatives Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pSTAT_nuc p-STAT pSTAT->pSTAT_nuc Translocation Genes Target Gene Expression pSTAT_nuc->Genes Transcription Derivative Bromo-hydroxybenzoic acid derivatives Derivative->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by bromo-hydroxybenzoic acid derivatives.

Experimental Workflows

The development and evaluation of this compound derivatives follow a standard drug discovery workflow.

Drug_Discovery_Workflow Start Start: This compound Synthesis Derivative Synthesis (Amides, Esters, etc.) Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->Screening Data Data Analysis (IC50 determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Development SAR->End Lead_Opt->Synthesis Iterative Design

References

Halogenated Benzoic Acids: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids, a class of organic compounds characterized by a benzoic acid core substituted with one or more halogen atoms, are emerging as privileged scaffolds in medicinal chemistry. The introduction of halogens—fluorine, chlorine, bromine, and iodine—can profoundly influence the physicochemical and biological properties of the parent molecule. This strategic modification can enhance binding affinity, improve metabolic stability, and modulate the mechanism of action, thereby opening new avenues for therapeutic intervention across a spectrum of diseases. This in-depth technical guide explores the potential therapeutic targets of halogenated benzoic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to empower further research and drug development in this promising area.

Data Presentation: Quantitative Insights into Therapeutic Efficacy

The therapeutic potential of halogenated benzoic acids and their derivatives is underscored by their activity against a range of biological targets. The following tables summarize key quantitative data, including inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a comparative analysis of their efficacy.

Compound ClassSpecific Derivative(s)TargetAssay TypeIC50 / KiReference(s)
Chlorobenzoic Acids 2,4-Dichlorobenzoic acidUrease (from Glycine max)Kinetic measurement of urea hydrolysisCompetitive inhibition[1]
4-Amino-3-chlorobenzoate estersEpidermal Growth Factor Receptor (EGFR)EGFR Tyrosine Kinase Inhibition AssayVaries by derivative[2]
Bromobenzoic Acids 4-BromobenzylamineUrokinase-type Plasminogen Activator (uPA)Chromogenic assayKi = 1.28 mM[3]
Iodobenzoic Acids 4-IodobenzylamineUrokinase-type Plasminogen Activator (uPA)Chromogenic assayKi = 1.38 mM[3]
Halogenated Retinoids *Brominated and Iodinated Retinoid IsomersRetinoic Acid Receptor α (RARα) & Retinoid X Receptor α (RXRα)Cellular assays in APL cellsDual modulation (differentiation and apoptosis)[4]
Benzoic Acid Derivatives Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)In vitro enzymatic testsKi values in the nM range[5]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I & II (hCA I & II)In vitro enzymatic testsKi values in the nM range[5]

*Note: Data for benzylamines and retinoids are included as structurally related examples demonstrating the influence of halogenation on biological activity.

Experimental Protocols: Methodologies for Target Validation

The following are detailed methodologies for key experiments cited in the evaluation of halogenated benzoic acids as therapeutic agents.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted for a 96-well microplate format to determine the inhibitory activity of compounds against carbonic anhydrase (CA).

Materials:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound solution (or DMSO for control)

      • CA enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • Test compound solution (or DMSO for control)

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and IC50 values as described for the Carbonic Anhydrase assay.

Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay

This chromogenic assay is used to determine the inhibitory effect of compounds on the serine protease uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • Tris-HCl buffer (pH 8.5) containing 0.05% Tween 20

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uPA in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add:

      • Assay buffer

      • uPA solution

      • Test compound solution (or DMSO for control)

    • Incubate at 37°C for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the chromogenic substrate to each well to start the reaction.

    • Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rates and determine the percentage of inhibition and IC50 or Ki values.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the therapeutic targeting of halogenated benzoic acids.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Halogenated Benzoic Acid Derivatives Incubation Incubate Enzyme with Test Compounds Compound_Prep->Incubation Target_Prep Prepare Target Enzyme (e.g., Carbonic Anhydrase) Target_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Substrate, Buffer) Reaction Initiate Reaction with Substrate Reagent_Prep->Reaction Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate Percent Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50/Ki Values Inhibition_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Workflow for Enzyme Inhibition Screening.

Nuclear_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated Benzoic Acid Derivative Receptor_inactive Inactive Nuclear Receptor (e.g., RARα) Ligand->Receptor_inactive Binding Receptor_active Active Ligand-Receptor Complex Receptor_inactive->Receptor_active Conformational Change Heterodimer RARα-RXR Heterodimer Receptor_active->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Transcription Modulation of Gene Transcription RARE->Transcription Biological_Response Biological Response (e.g., Differentiation, Apoptosis) Transcription->Biological_Response

Nuclear Receptor (RARα) Signaling Pathway.

This guide provides a foundational understanding of the therapeutic potential of halogenated benzoic acids. The strategic incorporation of halogens offers a powerful tool to fine-tune the pharmacological properties of benzoic acid derivatives, leading to the development of novel and effective therapeutic agents. Further exploration into a wider range of biological targets and a deeper understanding of their structure-activity relationships will undoubtedly continue to fuel innovation in this exciting field of drug discovery.

References

An In-depth Technical Guide on the Reactivity of the Carboxyl Group in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the carboxyl group in substituted benzoic acids. It covers the fundamental principles governing this reactivity, quantitative data on the effects of various substituents, detailed experimental protocols, and the application of these principles in the field of drug discovery.

Introduction: The Role of Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry.[1][2] The carboxyl group (-COOH) attached to the benzene ring is the primary site of chemical reactivity. The nature and position of other substituents on the benzene ring profoundly influence the properties of this carboxyl group, altering its acidity and susceptibility to chemical reactions.[3][4][5] This modulation of reactivity is a cornerstone of rational drug design, where precise tuning of a molecule's properties is essential for achieving desired therapeutic effects.[6][7][8] Understanding the structure-activity relationships (SAR) of these compounds is crucial for developing new therapeutic agents.[9][10][11][12]

Electronic Effects of Substituents on the Carboxyl Group

The reactivity of the carboxyl group is primarily dictated by the electronic environment of the benzene ring. Substituents alter this environment through two main mechanisms: the inductive effect and the resonance effect.[3][13]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and halogens (-Cl, -F), exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. This stabilizes the conjugate base (benzoate anion), increasing the acidity of the benzoic acid.[5][13][14]

    • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH3), have a positive inductive effect (+I), pushing electron density towards the ring, which destabilizes the conjugate base and decreases acidity.[13][14]

  • Resonance Effect (R or M): This effect is transmitted through the pi (π) system of the benzene ring and involves the delocalization of electrons.

    • EWGs with π-bonds , like -NO2 and -CN, can withdraw electron density through resonance (-R effect), further stabilizing the benzoate anion. This effect is most pronounced when the substituent is at the ortho or para position.[3]

    • EDGs with lone pairs , such as hydroxyl (-OH) and methoxy (-OCH3), can donate electron density through resonance (+R effect), which destabilizes the benzoate anion and decreases acidity.[3][13]

The overall influence of a substituent is a combination of these two effects. For instance, with a para-nitro substituent, both the strong -I and -R effects work together to significantly increase the acidity of benzoic acid.[15] Conversely, for a para-methoxy group, the acid-weakening +R effect generally outweighs the acid-strengthening -I effect.[13]

Quantitative Analysis of Substituent Effects on Acidity

The effect of a substituent on the acidity of benzoic acid is quantitatively measured by its acid dissociation constant (Ka), or more commonly, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid.

The Hammett equation provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on reaction rates and equilibria.[16][17][18] The equation is given by:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted benzoic acid.

  • K₀ is the equilibrium constant for benzoic acid.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[16][17]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[16][17][19]

The following tables summarize the pKa values for various substituted benzoic acids, illustrating the principles discussed above.

Table 1: pKa Values of meta- and para-Substituted Benzoic Acids in Water at 25°C

Substituent (X)PositionpKaEffect of Substituent
-H-4.20Reference
-NO₂para3.44Strongly electron-withdrawing, increases acidity
-NO₂meta3.45Strongly electron-withdrawing, increases acidity
-CNpara3.55Electron-withdrawing, increases acidity
-Clpara3.98Electron-withdrawing (mainly -I), increases acidity
-Clmeta3.83Electron-withdrawing (mainly -I), increases acidity
-OHpara4.58Electron-donating (+R > -I), decreases acidity
-OHmeta4.08Electron-withdrawing (-I > +R), increases acidity
-OCH₃para4.47Electron-donating (+R > -I), decreases acidity
-OCH₃meta4.09Electron-withdrawing (-I > +R), increases acidity
-CH₃para4.37Weakly electron-donating, decreases acidity
-CH₃meta4.27Weakly electron-donating, decreases acidity
-NH₂para4.92Strongly electron-donating, decreases acidity
-NH₂meta4.77Weakly electron-donating, decreases acidity

Table 2: pKa Values of ortho-Substituted Benzoic Acids in Water at 25°C

Substituent (X)pKa
-NO₂2.17
-Cl2.94
-OH2.98
-OCH₃4.09
-CH₃3.91
-NH₂4.98

Note: Data compiled from various sources.[20][21][22][23] The "ortho effect" is a complex combination of steric and electronic factors that often results in ortho-substituted acids being stronger than their para or meta counterparts, regardless of the substituent's electronic nature.[4][5]

Reactivity of the Carboxyl Group in Chemical Reactions

The primary reaction of the carboxyl group is nucleophilic acyl substitution .[24][25][26][27] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the hydroxyl group (or a modified, better leaving group).[28][29]

Substituents on the benzene ring influence the rate of these reactions:

  • Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally increases the reaction rate.

  • Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction rate.

A common example is esterification , the reaction of a carboxylic acid with an alcohol under acidic catalysis to form an ester.[30][31]

Table 3: Relative Rate Constants for the Esterification of Substituted Benzoic Acids

SubstituentPositionRelative Rate (k/k₀)
-H-1.00
-NO₂para7.85
-NO₂meta6.95
-Clpara2.38
-Clmeta2.82
-CH₃para0.60
-CH₃meta0.82
-OCH₃para0.45

Note: Data represents typical trends in acid-catalyzed esterification.[32][33][34] EWGs accelerate the reaction, while EDGs retard it.

Experimental Protocols

Protocol for Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a strong base (e.g., NaOH) and monitoring the pH change.[35][36] The pKa is the pH at the half-equivalence point.[37][38]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • Substituted benzoic acid sample

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Standardized ~0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[35]

  • Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in deionized water to a final concentration of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa for that solvent system.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the acid solution in a beaker with a magnetic stir bar.[35] Add KCl solution to maintain ionic strength.[35] Immerse the pH electrode in the solution.

  • Initial Acidification (Optional): For a clear titration curve, the solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl before starting.[35]

  • Titration: Begin stirring the solution. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[35]

  • Equivalence Point: Continue the titration past the equivalence point (where a sharp change in pH occurs) until the pH is around 12.[35]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).

    • The half-equivalence point is at Veq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[38]

  • Replication: Perform the titration at least three times for each compound to ensure reproducibility.[35]

Visualizations of Key Concepts and Workflows

Logical Relationship: Effect of Substituents on Acidity

G subst Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) subst->ewg -I / -R Effect edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) subst->edg +I / +R Effect stab Stabilizes Negative Charge ewg->stab destab Destabilizes Negative Charge edg->destab conj_base Benzoate Anion (Conjugate Base) increase Increases Acidity (pKa Decreases) conj_base->increase If Stabilized decrease Decreases Acidity (pKa Increases) conj_base->decrease If Destabilized stab->conj_base destab->conj_base acidity Acidity (Ka) increase->acidity decrease->acidity G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare Acid Solution (e.g., 1-10 mM) start Start Titration: Add NaOH in increments prep_sample->start prep_titrant Standardize NaOH (~0.1 M) prep_titrant->start calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->start record Record pH and Volume after each addition start->record endpoint Continue past Equivalence Point (pH ~12) record->endpoint plot Plot pH vs. Volume NaOH endpoint->plot find_veq Determine Equivalence Point Volume (Veq) plot->find_veq find_pka Find pH at Veq/2 find_veq->find_pka result Result: pH = pKa find_pka->result G start Identify 'Hit' Compound (Benzoic Acid Core) design Design Analogs: Vary Substituents (R) and Positions (o, m, p) start->design synthesize Synthesize Designed Analogs design->synthesize test Biological Assay: Test Potency, Selectivity, Toxicity, ADME synthesize->test analyze Analyze SAR Data: Relate Structure to Activity test->analyze analyze->design Iterate / Refine Design lead Optimized 'Lead' Compound analyze->lead Optimal Properties Achieved

References

Methodological & Application

experimental protocol for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Introduction

This compound is a halogenated derivative of salicylic acid. The presence of bromine and fluorine atoms on the aromatic ring can significantly influence the physicochemical and biological properties of molecules incorporating this scaffold. This makes it a key intermediate for the synthesis of novel pharmaceutical compounds and other biologically active molecules. The protocol outlined below describes a two-step synthetic route, commencing with the synthesis of 4-fluoro-2-hydroxybenzoic acid, followed by its regioselective bromination.

Data Presentation

The following table summarizes the quantitative data for the key reaction step described in this protocol.

StepProductStarting MaterialReagentsYield (%)Melting Point (°C)
14-fluoro-2-hydroxybenzoic acid2,4-difluorobenzoic acidDimethyl sulfoxide, Sodium hydroxide90%184.9-185.2
2This compound4-fluoro-2-hydroxybenzoic acidBromine, Acetic acid, Sulfuric acidNot specifiedNot specified

Experimental Protocols

Materials and Equipment:

  • 2,4-difluorobenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Stirring plate and stir bars

  • Ice bath

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid

This procedure outlines the synthesis of the intermediate compound, 4-fluoro-2-hydroxybenzoic acid.

  • Reaction Setup: In a dry 10 L four-necked flask, add dimethyl sulfoxide (4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).

  • Heating: Heat the mixture to 130°C and maintain this temperature for approximately 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.

  • Acidification: Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. During this process, ensure the temperature does not exceed 20°C. A large amount of solid will precipitate.

  • Isolation: Continue stirring the mixture for 2 hours, then collect the precipitate by suction filtration.

  • Washing and Drying: Wash the filter cake with an appropriate amount of water. Dry the collected white solid under reduced pressure at 60°C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid (450 g, 90% yield).

Step 2: Synthesis of this compound

This procedure details the bromination of the intermediate to yield the final product. The reaction conditions are adapted from a similar bromination of a hydroxybenzoic acid derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Bromination: While stirring, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the mixture.

  • Heating: Heat the reaction mixture and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Safety Precautions:

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with caution.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid cluster_step2 Step 2: Synthesis of this compound A 2,4-difluorobenzoic acid C Reaction at 130°C A->C B NaOH, DMSO B->C D Work-up and Acidification C->D E 4-fluoro-2-hydroxybenzoic acid D->E G Bromination Reaction E->G F Bromine, Acetic Acid, H2SO4 F->G H Work-up and Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 5-Bromo-4-fluoro-2-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzoic acid is a trifunctional aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom, offers multiple reaction sites for the construction of complex molecular architectures. The presence of both bromine and fluorine atoms allows for regioselective modifications and can significantly influence the physicochemical and biological properties of the resulting molecules, making this scaffold particularly attractive for the development of novel pharmaceuticals and functional materials.

These application notes provide a comprehensive overview of the synthetic utility of this compound, detailing its application in the synthesis of key heterocyclic scaffolds such as quinazolinones, benzofurans, and coumarins. Detailed experimental protocols for representative transformations are provided, along with quantitative data and visualizations of relevant biological pathways.

Chemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1644-71-9
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 218-222 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.

Applications in Organic Synthesis

This compound is a strategic starting material for a variety of important chemical transformations.

Synthesis of Quinazolinone Derivatives

The most prominent application of this building block is in the synthesis of quinazolinone derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically proceeds through the initial formation of 2-amino-5-bromo-4-fluorobenzoic acid.

Experimental Workflow: Synthesis of Quinazolinone Core

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Functionalization A This compound C 2-Amino-5-bromo-4-fluorobenzoic acid A->C Nucleophilic Aromatic Substitution B Ammonia (or amine source) B->C E 6-Bromo-7-fluoroquinazolin-4(3H)-one C->E Condensation D Formamide (or other C1 source) D->E G N-Substituted Quinazolinone Derivatives E->G N-Alkylation/Arylation F Alkyl/Aryl Halide F->G

Caption: General workflow for the synthesis of quinazolinone derivatives.

Synthesis of Benzofuran and Coumarin Scaffolds

The phenolic hydroxyl group and the carboxylic acid functionality of this compound make it a suitable precursor for the synthesis of oxygen-containing heterocycles like benzofurans and coumarins. These scaffolds are present in numerous natural products and biologically active molecules.

Experimental Protocols

The following protocols are representative methods and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Esterification of this compound

This protocol describes a standard Fischer-Speier esterification.

Reaction Scheme:

This compound + ROH --(H⁺ catalyst)--> 5-Bromo-4-fluoro-2-hydroxybenzoate

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Representative):

Reactant (Alcohol)ProductYield (%)
MethanolMethyl 5-bromo-4-fluoro-2-hydroxybenzoate85-95
EthanolEthyl 5-bromo-4-fluoro-2-hydroxybenzoate80-90

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol describes the Williamson ether synthesis.

Reaction Scheme:

This compound + R-X --(Base)--> 5-Bromo-4-fluoro-2-(alkoxy)benzoic acid

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Hydrochloric acid (1 M)

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.2-2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Reaction Scheme:

This compound + Arylboronic acid --(Pd catalyst, Base)--> 5-Aryl-4-fluoro-2-hydroxybenzoic acid

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative Yields for Suzuki Coupling):

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-4-fluoro-2-hydroxybenzoic acid70-85
4-Methoxyphenylboronic acid4-Fluoro-2-hydroxy-5-(4-methoxyphenyl)benzoic acid65-80

Biological Relevance and Signaling Pathways

Derivatives synthesized from this compound have shown significant potential in drug discovery. For instance, quinazolinone-based compounds have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two key enzyme families implicated in cancer.[1][2][3][4]

PI3K/HDAC Signaling Pathway Inhibition

G cluster_0 PI3K Pathway cluster_1 HDAC Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin deacetylates Histones Histones Histones->HDAC GeneRepression Gene Repression Chromatin->GeneRepression Inhibitor Quinazolinone Derivative (from this compound) Inhibitor->PI3K inhibits Inhibitor->HDAC inhibits

Caption: Dual inhibition of PI3K and HDAC pathways by quinazolinone derivatives.

Benzofuran derivatives are another class of compounds accessible from this building block that have demonstrated promising antimicrobial activity.[5][6][7]

Proposed Mechanism of Antimicrobial Action

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequences Benzofuran Benzofuran Derivative Target Bacterial Enzyme / Cell Membrane Benzofuran->Target Binds to / Disrupts Inhibition Inhibition of Essential Cellular Processes Target->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Application Notes and Protocols: Bromination of 4-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the bromination of 4-fluoro-2-hydroxybenzoic acid. The following information is based on established principles of electrophilic aromatic substitution and analogous reactions reported in the scientific literature.

Introduction

The bromination of substituted benzoic acids is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 4-fluoro-2-hydroxybenzoic acid, the potent ortho, para-directing hydroxyl group is expected to be the primary director of electrophilic substitution. This protocol outlines a potential pathway for the synthesis of brominated derivatives of 4-fluoro-2-hydroxybenzoic acid.

Data Presentation

The following table summarizes typical reaction conditions for the bromination of aromatic compounds analogous to 4-fluoro-2-hydroxybenzoic acid. These conditions can serve as a starting point for reaction optimization.

ParameterValue/RangeSource Analogy
Starting Material 4-Fluoro-2-hydroxybenzoic Acid-
Brominating Agent Bromine (Br₂)[1]
Solvent Acetic Acid[1]
Catalyst Sulfuric Acid (optional)[1]
Temperature 50-100 °C[1][2]
Reaction Time 30 minutes - 2 hours[1]
Molar Ratio (Substrate:Bromine) 1 : 1.05 - 1.2[2]

Experimental Protocol

This protocol describes a general method for the bromination of 4-fluoro-2-hydroxybenzoic acid. Note: This is a representative protocol and may require optimization for specific applications.

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (optional)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid. If a catalyst is to be used, add a catalytic amount of concentrated sulfuric acid to the mixture at this stage.

  • Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.05-1.2 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the starting material at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50 °C and 100 °C.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired brominated 4-fluoro-2-hydroxybenzoic acid derivative.

Visualizations

Reaction Workflow Diagram

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve 4-Fluoro-2-hydroxybenzoic Acid in Acetic Acid Add_Br2 Dropwise Addition of Bromine Solution Dissolve->Add_Br2 Prepare_Br2 Prepare Bromine Solution in Acetic Acid Prepare_Br2->Add_Br2 Heat Heat Reaction Mixture (50-100 °C) Add_Br2->Heat Cool Cool to Room Temperature Heat->Cool Quench Pour into Cold Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with MgSO4 and Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the bromination of 4-fluoro-2-hydroxybenzoic acid.

Regioselectivity Considerations

Regioselectivity cluster_directing_effects Directing Effects of Substituents cluster_predicted_outcome Predicted Bromination Sites 4-Fluoro-2-hydroxybenzoic Acid OH OH (Position 2) Strong Activator Ortho, Para-Director F F (Position 4) Deactivator Ortho, Para-Director COOH COOH (Position 1) Deactivator Meta-Director Pos3 Position 3 OH->Pos3 Ortho Pos5 Position 5 OH->Pos5 Ortho

Caption: Directing effects influencing the regioselectivity of bromination.

References

Application Note: A Scalable Synthesis Approach for 5-Bromo-4-fluoro-2-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted salicylic acids are crucial structural motifs in medicinal chemistry, serving as foundational scaffolds for a wide range of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as fluorine and bromine, into these scaffolds is a well-established method for modulating a molecule's physicochemical and pharmacological properties.[2] Fluorination can enhance metabolic stability, binding affinity, and cell permeability, while bromination provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[2][3]

This application note provides detailed, scalable protocols for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid and its subsequent conversion into key derivatives, namely esters and amides. These compounds are valuable intermediates for the development of novel therapeutics, potentially in areas such as anti-inflammatory and anticancer research.[2] The methodologies described are designed for efficiency and scalability, making them suitable for drug discovery and development programs.

Part 1: Scale-Up Synthesis of this compound

This protocol details the regioselective bromination of 4-fluoro-2-hydroxybenzoic acid. The hydroxyl group is a strong ortho-, para-director; with the para position blocked by a fluorine atom, bromination is directed to the ortho position (C5).

Reaction Scheme:

Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: To a 1 L three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add 4-fluoro-2-hydroxybenzoic acid and glacial acetic acid. Cool the resulting solution to 0-5 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 2 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Product Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product under vacuum at 50-60 °C. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Data Presentation: Reactants and Expected Results

Table 1: Reagents for Scale-Up Bromination

ReagentMolar Mass ( g/mol )EquivalentsAmountMoles (mol)
4-Fluoro-2-hydroxybenzoic acid156.111.050.0 g0.320
Bromine159.811.0553.7 g (17.2 mL)0.336
Glacial Acetic Acid60.05-500 mL-

Table 2: Expected Product Yield and Purity

ProductAppearanceYield (%)Purity (HPLC, %)
This compoundOff-white to pale yellow solid85 - 92>98

Part 2: Synthesis of this compound Derivatives

The parent acid can be readily converted into various derivatives. The following protocols describe scalable methods for synthesizing representative esters and amides.

Protocol 2.1: Synthesis of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (Esterification)

This protocol utilizes a standard Fischer esterification method, which is both cost-effective and scalable.

  • Reaction Setup: Charge a 500 mL round-bottom flask with this compound and methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction by TLC.[4]

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the product by recrystallization from hexanes/ethyl acetate or by column chromatography on silica gel.

Data Presentation: Esterification Reactants and Results

Table 3: Reagents for Scale-Up Esterification

ReagentMolar Mass ( g/mol )EquivalentsAmountMoles (mol)
This compound235.011.025.0 g0.106
Methanol32.04-250 mL-
Sulfuric Acid (conc.)98.08catalytic2.5 mL-

Table 4: Expected Product Yield and Purity (Ester)

ProductAppearanceYield (%)Purity (HPLC, %)
Methyl 5-bromo-4-fluoro-2-hydroxybenzoateWhite solid88 - 95>99
Protocol 2.2: Synthesis of N-benzyl-5-bromo-4-fluoro-2-hydroxybenzamide (Amidation)

A robust, two-step protocol for amide synthesis involves the formation of a reactive acyl chloride intermediate followed by reaction with an amine.

Step A: Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoyl chloride

  • Reaction Setup: In a fume hood, suspend this compound in toluene (150 mL) in a 250 mL flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Reagent Addition: Add thionyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

Step B: Amide Formation

  • Reaction Setup: Dissolve benzylamine in dichloromethane (DCM, 200 mL) in a 500 mL flask and cool to 0 °C. Add triethylamine to act as a base.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in DCM (50 mL) and add it dropwise to the amine solution, maintaining the temperature at 0-5 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer, concentrate, and purify the crude product by recrystallization from ethanol.

Data Presentation: Amidation Reactants and Results

Table 5: Reagents for Scale-Up Amidation

ReagentMolar Mass ( g/mol )EquivalentsAmountMoles (mol)
Step A
This compound235.011.020.0 g0.085
Thionyl Chloride118.971.59.3 mL0.128
Step B
Benzylamine107.151.110.0 g0.094
Triethylamine101.191.214.2 mL0.102

Table 6: Expected Product Yield and Purity (Amide)

ProductAppearanceYield (%)Purity (HPLC, %)
N-benzyl-5-bromo-4-fluoro-2-hydroxybenzamideWhite to off-white solid80 - 90>98

Visualization of Workflows and Pathways

G Start 4-Fluoro-2-hydroxy- benzoic Acid Parent 5-Bromo-4-fluoro-2- hydroxybenzoic Acid Start->Parent Electrophilic Bromination Ester Ester Derivatives (e.g., Methyl Ester) Parent->Ester Fischer Esterification AcylChloride Acyl Chloride Intermediate Parent->AcylChloride Thionyl Chloride Amide Amide Derivatives (e.g., N-benzyl Amide) AcylChloride->Amide Amine Coupling

Caption: General workflow for the synthesis of the parent acid and its key derivatives.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Potential Inhibitor (Salicylic Acid Derivative) Inhibitor->COX Inhibition

Caption: Potential mechanism of action via inhibition of the Cyclooxygenase (COX) pathway.[2]

Characterization Summary

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

Table 7: Analytical Characterization Data

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationAromatic and aliphatic proton signals with appropriate chemical shifts, coupling constants, and integrations.
¹³C NMR Carbon Skeleton ConfirmationAromatic, carbonyl, and aliphatic carbon signals consistent with the proposed structures.
Mass Spec (MS) Molecular Weight VerificationMolecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the compound.
FT-IR Functional Group IdentificationCharacteristic absorption bands for O-H (acid/phenol), C=O (acid/ester/amide), and N-H (amide) groups.
HPLC Purity AssessmentA single major peak indicating the purity of the final compound, typically >98%.

Conclusion

This application note provides robust and scalable protocols for the synthesis of this compound and its ester and amide derivatives. The described methods utilize standard laboratory techniques and readily available reagents, making them suitable for producing multi-gram quantities required for drug discovery and preclinical development. The strategic functionalization of the salicylic acid core offers a versatile platform for generating diverse chemical libraries for biological screening.

References

Application Note: HPLC Method Development for Halogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of halogenated hydroxybenzoic acids. These compounds are of significant interest in pharmaceutical, environmental, and industrial applications. The protocol outlines a systematic approach to optimizing chromatographic conditions, including column selection, mobile phase composition, and detector settings, to achieve optimal separation of these closely related isomers.

Introduction

Halogenated hydroxybenzoic acids are a class of aromatic carboxylic acids containing one or more halogen substituents (F, Cl, Br, I) and at least one hydroxyl group on the benzene ring. The position and nature of these substituents significantly influence their physicochemical properties, including polarity, acidity, and UV absorbance. Consequently, developing a selective and efficient HPLC method for their separation can be challenging, especially for isomeric mixtures.

This document provides a detailed protocol for developing a reliable RP-HPLC method suitable for the analysis of various halogenated hydroxybenzoic acids. The described methodology is applicable to both routine quality control and research and development settings.

Experimental

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (88-98%) or Phosphoric acid (85%)

  • Reference standards of halogenated hydroxybenzoic acids

Chromatographic Conditions

A systematic approach to method development is recommended, starting with a generic gradient and then optimizing the parameters.

Column Selection:

A C18 column is a good starting point for the separation of halogenated hydroxybenzoic acids.[1][2] For complex mixtures or to improve peak shape, consider using a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded column.[3]

Mobile Phase:

The mobile phase typically consists of an aqueous component and an organic modifier.

  • Aqueous Phase (A): Water with an acidic modifier to suppress the ionization of the carboxylic acid group.[1] This results in better retention and improved peak shape. Common choices include 0.1% formic acid or 0.1% phosphoric acid.

  • Organic Phase (B): Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used and may offer different selectivity.

Initial Gradient Conditions:

A good starting point for a scouting gradient is a linear gradient from a low to a high percentage of the organic modifier.

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.0955
20.0595
22.0595
22.1955
25.0955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm (or optimized based on the UV spectra of the analytes) Injection Volume: 10 µL

Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analytical Target Profile (ATP) B Select Column and Initial Mobile Phase A->B C Run Scouting Gradient B->C D Evaluate Resolution and Peak Shape C->D E Optimize Gradient Profile D->E F Adjust Mobile Phase pH/Modifier E->F G Optimize Temperature F->G H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H I Final Method and System Suitability H->I

Caption: Logical workflow for HPLC method development.

Data Presentation

The following table provides expected retention time ranges for various halogenated hydroxybenzoic acids based on a generic reversed-phase gradient method. Actual retention times will vary depending on the specific conditions and column used.

CompoundHalogenPosition of -OHPosition of HalogenExpected Retention Time (min)
3-Fluoro-4-hydroxybenzoic acidF438 - 12
5-Bromo-2-hydroxybenzoic acidBr2512 - 16
3,5-Dichloro-4-hydroxybenzoic acidCl43, 515 - 19
2-Chloro-5-hydroxybenzoic acidCl5210 - 14
4-Iodo-3-hydroxybenzoic acidI3414 - 18

Protocols

Protocol 1: Standard Solution Preparation
  • Accurately weigh approximately 10 mg of each halogenated hydroxybenzoic acid reference standard.

  • Dissolve each standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of approximately 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Sample Preparation
  • For solid samples, accurately weigh a suitable amount of the homogenized sample into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • For liquid samples, dilute an appropriate volume with the initial mobile phase and filter through a 0.45 µm syringe filter.

Protocol 3: HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions to determine the retention times and peak shapes of the target analytes.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.

Signaling Pathway/Workflow Diagram

The following diagram illustrates the general workflow from sample to result in the HPLC analysis of halogenated hydroxybenzoic acids.

HPLC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Sample Weighing/Measurement B Extraction/Dilution A->B C Filtration B->C D Injection into HPLC C->D E Chromatographic Separation D->E F Detection (UV/PDA) E->F G Peak Integration and Identification F->G H Quantification G->H I Reporting H->I

Caption: General workflow of HPLC analysis.

Conclusion

The presented application note and protocols provide a solid framework for the development and implementation of an HPLC method for the analysis of halogenated hydroxybenzoic acids. By following a systematic approach to method development, researchers can achieve reliable and reproducible separation and quantification of these compounds. The provided workflows and starting conditions can be adapted to suit specific analytical needs and instrumentation.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid and subsequent biological screening of the resulting compounds. The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of ester and amide derivatives, facilitating the exploration of their therapeutic potential.

Introduction

This compound is a substituted salicylic acid derivative that presents multiple reactive sites for chemical modification. The presence of a carboxylic acid, a hydroxyl group, and halogen substituents makes it an attractive scaffold for medicinal chemistry. Derivatization of this core structure can lead to the discovery of novel compounds with a range of biological activities, including potential anticancer and antimicrobial properties. The strategic modification of the carboxylic acid and hydroxyl groups allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and target-binding affinity, which are critical for drug development.

Part 1: Derivatization of this compound

This section details the protocols for the synthesis of ester and amide derivatives of this compound.

Experimental Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes a general method for the synthesis of methyl and ethyl esters.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, ~10-20 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess alcohol.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: Synthesis of Amide Derivatives

This protocol outlines a general two-step procedure for the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Suspend this compound (1.0 eq) in anhydrous DCM or THF.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Bond Formation

  • Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography on silica gel.

Part 2: Biological Screening of Derivatives

This section provides a general protocol for the preliminary in vitro biological screening of the synthesized derivatives, focusing on anticancer and antimicrobial activities.

Experimental Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for assessing the cytotoxicity of the derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives in the complete cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Experimental Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the highest concentration of the derivative stock solution to the first well and perform serial twofold dilutions across the plate.

  • Add 5 µL of the prepared bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the biological screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCell LineIC₅₀ (µM)
BFHBA-E1 Ester-CH₃MCF-7>100
BFHBA-E2 Ester-CH₂CH₃MCF-785.2
BFHBA-A1 Amide-CH₂PhMCF-745.6
BFHBA-A2 Amide-CyclohexylMCF-762.1
Doxorubicin--MCF-70.8

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BFHBA-E1 Ester-CH₃128>256
BFHBA-E2 Ester-CH₂CH₃64256
BFHBA-A1 Amide-CH₂Ph32128
BFHBA-A2 Amide-Cyclohexyl64256
Ciprofloxacin--0.50.25

Visualizations

The following diagrams illustrate the experimental workflows and a representative signaling pathway that could be targeted by the synthesized derivatives.

experimental_workflow_derivatization cluster_ester Esterification cluster_amide Amidation start_ester 5-Bromo-4-fluoro-2- hydroxybenzoic Acid reagents_ester Alcohol (MeOH or EtOH) Catalytic H₂SO₄ reflux_ester Reflux (4-6h) reagents_ester->reflux_ester workup_ester Work-up & Purification reflux_ester->workup_ester product_ester Ester Derivative workup_ester->product_ester start_amide 5-Bromo-4-fluoro-2- hydroxybenzoic Acid activation Acid Activation (SOCl₂ or (COCl)₂) start_amide->activation acid_chloride Acid Chloride Intermediate activation->acid_chloride amine_addition Amine, Base (0°C to RT) acid_chloride->amine_addition workup_amide Work-up & Purification amine_addition->workup_amide product_amide Amide Derivative workup_amide->product_amide

Caption: General workflow for the esterification and amidation of this compound.

biological_screening_workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized Derivatives cell_seeding Seed Cancer Cells (96-well plate) start->cell_seeding bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep compound_treatment Treat with Derivatives (48-72h incubation) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_ac Calculate IC₅₀ mtt_assay->data_analysis_ac serial_dilution Serial Dilution of Derivatives (96-well plate) bacterial_prep->serial_dilution inoculation Inoculate with Bacteria (18-24h incubation) serial_dilution->inoculation mic_determination Determine MIC inoculation->mic_determination

Caption: Workflow for in vitro anticancer and antimicrobial screening of the synthesized derivatives.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth derivative Potential Derivative Inhibition derivative->akt

Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer derivatives.

Application of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid as a versatile starting material in the synthesis of novel heterocyclic compounds. The strategic placement of bromo, fluoro, and hydroxyl functional groups on the benzoic acid scaffold makes it a valuable precursor for generating diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The resulting halogenated heterocyclic cores, such as benzofurans and chromones, are of significant interest due to their potential as antimicrobial and anticancer agents.

Synthesis of 6-Bromo-7-fluoro-substituted Benzofuran Derivatives

The synthesis of substituted benzofurans represents a key application of this compound. The inherent reactivity of the phenolic hydroxyl group allows for straightforward condensation with α-haloketones to construct the benzofuran ring system. The resulting 6-bromo-7-fluorobenzofuran scaffold is a promising pharmacophore due to the known contribution of halogen atoms to biological activity.

Application Note:

The reaction between this compound and various α-haloketones provides a direct route to 6-bromo-7-fluorobenzofuran-2-carboxylic acid derivatives. The electron-withdrawing nature of the bromine and fluorine atoms can influence the reactivity of the starting material and the properties of the final products. These benzofuran derivatives can serve as key intermediates for further functionalization, such as amide or ester formation at the carboxylic acid group, or cross-coupling reactions at the bromine position, to generate a library of compounds for biological screening.

Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-fluorobenzofuran-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of 2-aryl-6-bromo-7-fluorobenzofuran-3-carboxylic acid via condensation of this compound with a substituted phenacyl bromide, followed by intramolecular cyclization.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Hydrochloric acid (HCl), 1 M

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted phenacyl bromide (1.1 eq.) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1 M HCl to pH 2-3, resulting in the precipitation of the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the desired 2-aryl-6-bromo-7-fluorobenzofuran-3-carboxylic acid.

Expected Yield: 60-80% (dependent on the specific α-haloketone used).

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 6-Bromo-7-fluoro-substituted Chromone Derivatives

Chromones are another important class of heterocyclic compounds that can be synthesized from phenolic precursors. While direct synthesis from this compound can be challenging, a multi-step approach involving its conversion to an intermediate acetophenone followed by a Vilsmeier-Haack type reaction is a plausible and effective strategy.

Application Note:

The synthesis of 6-bromo-7-fluoro-chromone derivatives provides access to a class of compounds with known biological activities, including antimicrobial and anticancer properties. The Vilsmeier-Haack reaction on an activated phenolic intermediate derived from this compound allows for the construction of the chromone core with a formyl group at the 3-position, which is a versatile handle for further synthetic modifications.

Experimental Protocol: Proposed Synthesis of 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

This protocol is a proposed synthetic route based on the successful synthesis of a similar compound from the corresponding acetophenone. It involves an initial conversion of the benzoic acid to an acetophenone, followed by a Vilsmeier-Haack reaction.

Part A: Synthesis of 5-Bromo-4-fluoro-2-hydroxyacetophenone (Intermediate)

This step would typically involve a reaction such as a Friedel-Crafts acylation or a similar transformation to convert the carboxylic acid group to an acetyl group. For the purpose of this protocol, we will assume the availability of this intermediate, which can be prepared from 4-bromo-3-fluorophenol via a Fries rearrangement.

Part B: Synthesis of 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Materials:

  • 5-Bromo-4-fluoro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-4-fluoro-2-hydroxyacetophenone (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Expected Yield: ~70-80% (based on the related reported synthesis).

Quantitative Data Summary

The following tables summarize key quantitative data for heterocyclic compounds structurally related to those synthesized from this compound, providing an indication of their potential biological activity.

CompoundMicrobial StrainMIC (µg/mL)Reference
6-Bromo-3-formylchromoneUropathogenic Escherichia coli20[1]
6-Bromo-3-formylchromoneVibrio parahaemolyticus20[2]
6-Bromo-3-formylchromoneVibrio harveyi20[2]

Table 1: Antimicrobial Activity of a Structurally Related Chromone Derivative.

Visualizations

Synthetic Workflow for Benzofuran Derivatives

start 5-Bromo-4-fluoro- 2-hydroxybenzoic acid reagents1 α-Haloketone, K₂CO₃, DMF start->reagents1 Step 1: Alkylation intermediate O-Alkylated Intermediate reagents1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Step 2 product 6-Bromo-7-fluoro- benzofuran Derivative cyclization->product

Caption: General workflow for the synthesis of 6-bromo-7-fluorobenzofuran derivatives.

Proposed Synthetic Pathway for Chromone Derivatives

start 5-Bromo-4-fluoro- 2-hydroxybenzoic acid conversion Conversion to Acetophenone start->conversion Step 1 acetophenone 5-Bromo-4-fluoro- 2-hydroxyacetophenone conversion->acetophenone vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) acetophenone->vilsmeier Step 2 product 6-Bromo-7-fluoro- chromone Derivative vilsmeier->product

Caption: Proposed two-step synthesis of 6-bromo-7-fluorochromone derivatives.

Logical Relationship of Functional Groups to Biological Activity

parent 5-Bromo-4-fluoro- 2-hydroxybenzoic acid heterocycle Heterocyclic Scaffold (e.g., Benzofuran, Chromone) parent->heterocycle Synthesis activity Potential Biological Activity (Antimicrobial, Anticancer) heterocycle->activity bromo Bromine Substituent bromo->activity Enhances fluoro Fluorine Substituent fluoro->activity Enhances

References

Synthesis of Quinazolinones from 2-Amino-5-bromo-4-fluorobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of quinazolinone derivatives, a pivotal scaffold in medicinal chemistry, commencing from 2-amino-5-bromo-4-fluorobenzoic acid. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential, including anticancer, anti-inflammatory, and anticonvulsant agents. The protocols outlined herein are adapted from established methodologies for analogous 2-aminobenzoic acid derivatives and are presented to guide researchers in the efficient synthesis of novel quinazolinone-based compounds. Both conventional heating and microwave-assisted procedures are described to accommodate various laboratory settings and to offer pathways for reaction optimization.

Introduction

The quinazolinone core is a privileged structure in drug discovery, with several approved drugs and numerous clinical candidates featuring this heterocyclic system. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinazolinone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The starting material, 2-amino-5-bromo-4-fluorobenzoic acid, offers a unique substitution pattern that can lead to the generation of novel quinazolinone derivatives with potentially enhanced biological activity. This application note details two primary synthetic strategies for the construction of the quinazolinone ring from this precursor: a one-pot cyclization with formamide (Niementowski reaction) and a two-step procedure involving the formation of a benzoxazinone intermediate followed by condensation with a primary amine.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis of an exemplary quinazolinone, 6-bromo-7-fluoro-4(3H)-quinazolinone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-5-bromo-4-fluorobenzoic acidC₇H₅BrFNO₂234.02Starting Material
FormamideCH₃NO45.04Reagent/Solvent
Acetic AnhydrideC₄H₆O₃102.09Reagent
Primary Amine (e.g., Aniline)C₆H₇N93.13Reagent
6-Bromo-7-fluoro-4(3H)-quinazolinoneC₈H₄BrFN₂O243.03Product
6-Bromo-7-fluoro-2-methyl-3-phenyl-4(3H)-quinazolinoneC₁₅H₁₀BrFN₂O349.16Product

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Bromo-7-fluoro-4(3H)-quinazolinone via Niementowski Reaction

This protocol describes a straightforward one-pot synthesis using formamide as both a reactant and a solvent.

Materials:

  • 2-Amino-5-bromo-4-fluorobenzoic acid

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromo-4-fluorobenzoic acid (10 mmol, 2.34 g) and formamide (40 mmol, 1.6 mL).

  • Heat the mixture with stirring at 140-150°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water (2 x 20 mL).

  • Dry the crude product in a vacuum oven.

  • The crude 6-bromo-7-fluoro-4(3H)-quinazolinone can be further purified by recrystallization from ethanol.

Protocol 2: Two-Step Synthesis of 2,3-Disubstituted Quinazolinones

This method allows for the introduction of a wider variety of substituents at the 2 and 3 positions of the quinazolinone core.

Step 2a: Synthesis of 6-Bromo-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • 2-Amino-5-bromo-4-fluorobenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-5-bromo-4-fluorobenzoic acid (10 mmol, 2.34 g) in a round-bottom flask, add acetic anhydride (20 mmol, 1.88 mL). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting solid residue of 6-bromo-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Step 2b: Synthesis of 6-Bromo-7-fluoro-2-methyl-3-substituted-4(3H)-quinazolinone

Materials:

  • 6-Bromo-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (from Step 2a)

  • Primary amine (e.g., aniline, 10 mmol, 0.92 mL)

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 6-bromo-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (10 mmol) in glacial acetic acid or ethanol (20 mL) in a round-bottom flask.

  • Add the primary amine (10 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Microwave-Assisted Synthesis of N-Substituted 6-Bromo-7-fluoro-4(3H)-quinazolinones

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • 2-Amino-5-bromo-4-fluorobenzoic acid

  • Orthoester (e.g., triethyl orthoformate)

  • Primary amine

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-amino-5-bromo-4-fluorobenzoic acid (1 mmol, 0.234 g), the desired primary amine (1.2 mmol), and an orthoester (e.g., triethyl orthoformate, 1.5 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a temperature between 120-150°C for 15-30 minutes. The optimal conditions may vary depending on the substrates used.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the volatile components under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted 6-bromo-7-fluoro-4(3H)-quinazolinone.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

G cluster_0 Protocol 1: One-Pot Synthesis cluster_1 Protocol 2: Two-Step Synthesis A 2-Amino-5-bromo-4-fluorobenzoic Acid C Heat (140-150°C) A->C B Formamide B->C D 6-Bromo-7-fluoro-4(3H)-quinazolinone C->D E 2-Amino-5-bromo-4-fluorobenzoic Acid G Reflux E->G F Acetic Anhydride F->G H 6-Bromo-7-fluoro-2-methyl- 4H-3,1-benzoxazin-4-one G->H J Reflux H->J I Primary Amine I->J K 2,3-Disubstituted Quinazolinone J->K

Caption: Synthetic routes for quinazolinone synthesis.

G cluster_2 Protocol 3: Microwave-Assisted Synthesis L 2-Amino-5-bromo-4-fluorobenzoic Acid O Microwave Irradiation (120-150°C) L->O M Primary Amine M->O N Orthoester N->O P N-Substituted Quinazolinone O->P

Caption: Microwave-assisted quinazolinone synthesis workflow.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions provided are based on established methods for similar compounds and may require optimization for the specific substrates used. All chemical manipulations should be performed in a well-ventilated fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and practical approach is the direct bromination of 4-fluoro-2-hydroxybenzoic acid. This method involves an electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring. The hydroxyl and carboxyl groups on the starting material direct the substitution primarily to the 5-position due to their electronic and steric influences.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenges include:

  • Low Yield: Often resulting from incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Impurity Formation: The formation of isomers or di-brominated byproducts is a common issue.

  • Difficult Purification: Separating the desired product from starting materials and byproducts can be challenging due to similar physical properties.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present, consider extending the reaction time.- A modest increase in reaction temperature might be necessary, but should be done cautiously to avoid side reactions.Complete consumption of starting material, leading to a higher yield of the desired product.
Suboptimal Brominating Agent - N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[1]Reduced side product formation and improved yield of the mono-brominated product.
Inadequate Solvent - Acetic acid or a mixture of acetic acid and a non-polar solvent is commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.Improved solubility of reagents and a more controlled reaction environment.
Poor Temperature Control - The bromination of activated rings is often exothermic. Maintain a consistent and controlled temperature throughout the bromine addition. A range of 20-40°C is a good starting point.[1]Minimized formation of byproducts and decomposition of the desired product.
Issue 2: Formation of Impurities

Symptom: The final product is contaminated with significant amounts of side products, such as isomers or di-brominated species.

Potential Causes & Solutions:

Potential CauseRecommended ActionExpected Outcome
Di-bromination - Use a stoichiometric amount or a slight excess of the brominating agent. A large excess can lead to the formation of di-brominated byproducts.- Add the brominating agent portion-wise or as a solution to maintain a low concentration in the reaction mixture.A cleaner reaction profile with a higher proportion of the mono-brominated product.
Isomer Formation - The directing effects of the hydroxyl and carboxyl groups strongly favor bromination at the 5-position. However, other isomers can form under harsh conditions. Ensure the reaction temperature is well-controlled.Increased regioselectivity and a purer final product.
Residual Starting Material - If the reaction is incomplete, unreacted 4-fluoro-2-hydroxybenzoic acid will contaminate the product. Optimize the reaction conditions as described in "Issue 1".A product with minimal contamination from the starting material.
Issue 3: Difficulty in Product Purification

Symptom: The isolated product is difficult to purify, and contaminants are carried through crystallization or chromatography.

Potential Causes & Solutions:

Potential CauseRecommended ActionExpected Outcome
Similar Polarity of Product and Impurities - Recrystallization: Use a suitable solvent system. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) can be effective. Experiment with different solvent ratios to achieve optimal separation.- Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.Isolation of this compound with high purity.
Product Oiling Out - During recrystallization, if the product "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.Formation of a crystalline solid that is easier to handle and purify.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid

This protocol is adapted from a general procedure for the synthesis of fluorinated salicylic acids.[2]

  • Reaction Setup: In a dry four-neck flask, add 2,4-difluorobenzoic acid (1 equivalent), sodium hydroxide (2 equivalents), and dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 130°C and monitor the reaction progress by TLC. The reaction is typically complete in about 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Acidification: Adjust the pH to 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Stir the mixture for 2 hours, then collect the solid by filtration.

  • Purification: Wash the filter cake with water and dry under reduced pressure to obtain 4-fluoro-2-hydroxybenzoic acid.

Protocol 2: Bromination of 4-fluoro-2-hydroxybenzoic acid

This is a suggested protocol based on general bromination procedures for similar compounds.[1][3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetic acid to the reaction mixture at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water.

  • Isolation: Collect the precipitated solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Visualizing the Process

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-fluoro-2-hydroxybenzoic acid 4-fluoro-2-hydroxybenzoic acid Bromination Bromination 4-fluoro-2-hydroxybenzoic acid->Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Bromination Quenching Quenching Bromination->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Crude Solid This compound This compound Recrystallization->this compound Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Action_Incomplete Increase Reaction Time/ Temp. Cautiously Incomplete->Action_Incomplete Check_Side_Products Analyze for Side Products (NMR, LC-MS) Complete->Check_Side_Products Check_Purification_Loss Review Purification Procedure Complete->Check_Purification_Loss No Significant Impurities Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Impurities Found Action_Side_Products Optimize Reagent Stoichiometry/ Temperature Control Side_Products_Present->Action_Side_Products Loss_Detected Product Loss During Work-up Check_Purification_Loss->Loss_Detected Yield Still Low Action_Purification Optimize Recrystallization/ Chromatography Loss_Detected->Action_Purification

Caption: Troubleshooting logic for addressing low product yield.

References

identifying byproducts in the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following frequently asked questions (FAQs) and guides address common challenges related to byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound, I observe an impurity with a lower retention time in my HPLC analysis. What could this be?

A1: A common byproduct in the synthesis of salicylic acid derivatives is the decarboxylated product.[1][2] In this case, the likely impurity is 4-Bromo-3-fluorophenol . This occurs if the reaction is subjected to high temperatures, which promotes the loss of the carboxylic acid group as carbon dioxide. The resulting phenol is less polar than the carboxylic acid, leading to a shorter retention time on a reverse-phase HPLC column.

Q2: My final product shows evidence of a compound that has a similar mass spectrum but lacks the bromine isotope pattern. What is the likely identity of this byproduct?

A2: This suggests an incomplete bromination reaction. The byproduct is likely the starting material or an intermediate, 4-fluoro-2-hydroxybenzoic acid . This can occur if the brominating agent is not sufficiently reactive, used in a substoichiometric amount, or if the reaction time is too short.

Q3: I have identified an isomeric byproduct. What are the possible structures and how can they be formed?

A3: Isomeric byproducts can arise from the initial carboxylation step (if using a Kolbe-Schmitt type reaction) or the bromination step.

  • Carboxylation Isomers: The Kolbe-Schmitt reaction, while typically favoring ortho-carboxylation to form salicylic acid derivatives, can sometimes yield a para-carboxylation product.[3][4][5][6][7] Depending on the starting phenol, this could lead to an isomer.

  • Bromination Isomers: While the hydroxyl and carboxyl groups strongly direct bromination to the 5-position, trace amounts of other isomers could form. For example, if starting with 4-hydroxybenzoic acid, dibromination can occur.[8] In the synthesis of your target molecule, this could manifest as a dibrominated version of 4-fluoro-2-hydroxybenzoic acid.

Q4: What is the source of low molecular weight impurities that are not structurally related to the product?

A4: These are often residual solvents or reagents from the reaction or workup. Common examples include acetic acid (if used as a solvent for bromination), N,N-dimethylformamide (DMF), or solvents used for extraction and purification like ethyl acetate or hexanes. Ensure your drying and purification steps are adequate.

Data Presentation: Potential Byproducts

The following table summarizes the most probable byproducts in the synthesis of this compound, their likely origin, and key analytical identifiers.

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Likely Origin Analytical Notes
4-Bromo-3-fluorophenolC₆H₄BrFO190.99Decarboxylation of the final product.[1][9]Lower polarity (shorter HPLC retention time). Mass spectrum will show a bromine isotope pattern.
4-fluoro-2-hydroxybenzoic acidC₇H₅FO₃156.11Incomplete bromination of the starting material.Mass spectrum will not have a bromine isotope pattern.
Isomeric Brominated ProductsC₇H₄BrFO₃234.01Non-regioselective bromination.Will have the same mass as the desired product but different NMR shifts and HPLC retention times.
Dibrominated ByproductsC₇H₃Br₂FO₃312.90Over-bromination of the starting material or product.Higher mass with a characteristic dibromo-isotope pattern in the mass spectrum.

Experimental Protocols

Protocol: Identification of Byproducts by HPLC-MS

This protocol outlines a general method for the separation and identification of byproducts in a crude reaction mixture from the synthesis of this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude product. b. Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. c. Vortex the sample until fully dissolved. If particulates remain, centrifuge and use the supernatant.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-19 min: 95% to 5% B
  • 19-25 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 40 °C.
  • Detector: UV at 254 nm and 280 nm.

3. Mass Spectrometry Conditions (ESI-Negative Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Scan Range: 50-500 m/z.

4. Data Analysis: a. Identify the main peak corresponding to the desired product (m/z for [M-H]⁻ = 232.9/234.9). b. Analyze smaller peaks for their mass-to-charge ratio. c. Look for the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by ~2 m/z units) to identify brominated species. d. Compare the retention times and mass spectra to the potential byproducts listed in the table above.

Mandatory Visualization

The following diagram illustrates a logical workflow for identifying an unknown impurity encountered during the synthesis.

G start Unknown Peak Detected in HPLC/TLC ms_analysis Analyze by Mass Spectrometry (MS) start->ms_analysis compare_mw Compare MW to Expected Byproducts ms_analysis->compare_mw Obtain MW nmr_analysis Isolate and Analyze by NMR structural_elucidation Full Structural Elucidation nmr_analysis->structural_elucidation compare_mw->nmr_analysis MW Does Not Match Common Byproducts check_isotope Check for Br Isotope Pattern compare_mw->check_isotope decarboxylation Identify as Decarboxylated Product (e.g., 4-Bromo-3-fluorophenol) check_isotope->decarboxylation MW Match & Br Pattern Present incomplete_reaction Identify as Incomplete Bromination (e.g., 4-fluoro-2-hydroxybenzoic acid) check_isotope->incomplete_reaction MW Match & No Br Pattern isomer Identify as Isomeric Byproduct check_isotope->isomer Same MW as Product & Br Pattern Present

Caption: Workflow for byproduct identification.

References

troubleshooting common problems in the synthesis of polyhalogenated aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of polyhalogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic halogenation reaction not proceeding or showing very low conversion?

A1: Several factors can contribute to a sluggish or failed halogenation reaction. A primary reason is often insufficient activation of the halogenating agent. For many aromatic compounds, the halogen itself (e.g., Br₂, Cl₂) is not electrophilic enough to react, especially with deactivated rings. The presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) is crucial to polarize the halogen-halogen bond and generate a more potent electrophile.[1][2] Additionally, ensure your starting materials and solvents are anhydrous, as water can deactivate the Lewis acid catalyst.[3] For highly deactivated substrates, stronger activating conditions or alternative halogenating agents may be necessary.[1]

Q2: I'm observing the formation of multiple halogenated products (over-halogenation). How can I control the reaction to obtain the desired mono- or di-substituted product?

A2: Over-halogenation, or polysubstitution, is a common issue, particularly with highly activated aromatic rings like phenols and anilines.[4][5] The initial halogenation product is often more reactive than the starting material, leading to subsequent halogenations. To control this, you can:

  • Protect activating groups: For instance, the highly activating amino group in aniline can be protected as an acetanilide to moderate its reactivity and achieve selective monohalogenation.[4][5]

  • Control stoichiometry: Carefully control the molar equivalents of the halogenating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help improve selectivity.

  • Choose a milder halogenating agent: Reagents like N-bromosuccinimide (NBS) can offer better control compared to elemental bromine.[6][7][8]

Q3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A3: Regioselectivity in electrophilic aromatic substitution is primarily governed by the electronic properties of the substituents already present on the aromatic ring.[9][10]

  • Electron-donating groups (EDGs) such as -OH, -OR, -NH₂, and alkyl groups are ortho, para-directing.

  • Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C(O)R are meta-directing.

  • Halogens are an exception; they are deactivating yet ortho, para-directing.[9]

To improve regioselectivity, consider the directing effects of your substituents.[9][11] The choice of catalyst and solvent can also influence the ortho/para ratio.[12] For instance, using a bulkier Lewis acid catalyst can sterically hinder the ortho position, favoring the para product.

Q4: What are common byproducts in reactions using N-bromosuccinimide (NBS) and how can they be removed?

A4: The primary byproduct when using NBS for bromination is succinimide.[6] Succinimide is generally soluble in water, so a simple aqueous workup is often sufficient to remove it from the reaction mixture.[6] Other potential byproducts can arise from side reactions, especially if the reaction is not performed under appropriate conditions (e.g., in the absence of a radical initiator for allylic/benzylic bromination, radical side reactions can occur).[13] Purification by column chromatography or recrystallization is typically effective in removing these impurities.

Q5: How can I purify a mixture of polyhalogenated aromatic isomers?

A5: The separation of isomers of polyhalogenated aromatic compounds can be challenging due to their similar physical properties. Common purification techniques include:

  • Recrystallization: This is often the first method to try, especially if one isomer is significantly less soluble than the others in a particular solvent system.[4]

  • Column Chromatography: Silica gel chromatography is a standard technique. The choice of eluent is critical for achieving good separation. For very similar isomers, techniques like High-Performance Liquid Chromatography (HPLC), particularly with columns like C18 or Phenyl-Hexyl, may be necessary to achieve baseline separation.[4]

  • Gas Chromatography (GC): For volatile compounds, preparative GC can be an effective separation method.

Troubleshooting Guides

Low or No Product Yield

If you are experiencing low or no yield in your polyhalogenation reaction, consult the following table for potential causes and solutions.

Observation Potential Cause Suggested Solution
No reaction Inactive catalyst (e.g., due to moisture).[3]Use freshly opened or purified Lewis acid catalyst. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., N₂ or Ar).
Deactivated aromatic ring is too unreactive for the chosen conditions.[1]Use a stronger Lewis acid, higher reaction temperature, or a more reactive halogenating agent. For example, for brominating deactivated rings, NBS in concentrated H₂SO₄ can be effective.
Insufficiently electrophilic halogenating agent.[1][2]Ensure the appropriate Lewis acid catalyst is being used to activate the halogen. For iodination, an oxidizing agent is often required to generate the electrophilic iodine species.[3]
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by TLC or GC.
Product decomposition under harsh reaction conditions.Attempt the reaction under milder conditions (e.g., lower temperature, less aggressive catalyst).
Loss of product during workup and purification.Optimize the extraction and purification procedures. For example, during recrystallization, ensure the correct solvent is used and that the crystals are washed with a cold solvent in which the product has low solubility.[4]
Catalyst poisoning.[14][15]Ensure starting materials and solvents are free of impurities that can poison the catalyst. Consider using a more robust catalyst or a purification step for the starting materials.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield check_catalyst Is the Lewis acid catalyst active and anhydrous? start->check_catalyst check_conditions Are the reaction conditions appropriate for the substrate's reactivity? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst and inert atmosphere. check_catalyst->solution_catalyst No check_workup Is the workup and purification procedure optimized? check_conditions->check_workup Yes solution_conditions Increase temperature, change catalyst, or use a more reactive halogenating agent. check_conditions->solution_conditions No solution_workup Optimize extraction and purification steps. Check solvent choice for recrystallization. check_workup->solution_workup No end Improved Yield check_workup->end Yes solution_catalyst->check_catalyst solution_conditions->check_conditions solution_workup->check_workup

A troubleshooting workflow for addressing low reaction yields.
Poor Regioselectivity (Isomer Mixture)

When the reaction produces an undesirable mixture of isomers, refer to the following guide.

Observation Potential Cause Suggested Solution
Mixture of ortho and para isomers Electronic directing effects of the substituent.[9][11]This is often inherent to the substrate. To favor the para isomer, consider using a bulkier catalyst that sterically hinders the ortho positions. The choice of solvent can also influence the ortho/para ratio.[12]
Reaction temperature is too high.Lowering the reaction temperature can sometimes improve regioselectivity.
Significant amount of meta isomer with an ortho, para-director Reaction conditions are promoting isomerization.Verify the reaction conditions and ensure that no unintended isomerization catalysts are present.
Unexpected isomer distribution The reaction may be proceeding through a different mechanism (e.g., radical vs. electrophilic).Ensure that the reaction conditions favor the desired electrophilic aromatic substitution pathway. For example, when using NBS, the absence of a radical initiator and the use of a polar solvent favor electrophilic substitution.[13]

Decision Tree for Improving Regioselectivity

regioselectivity start Poor Regioselectivity check_director What is the directing nature of the substituent(s)? start->check_director op_director Ortho, Para-Director check_director->op_director EDG or Halogen m_director Meta-Director check_director->m_director EWG op_problem Is the ortho/para ratio unfavorable? op_director->op_problem m_problem Is there significant ortho/para substitution? m_director->m_problem solution_sterics Use a bulkier catalyst to favor the para isomer. Optimize solvent. op_problem->solution_sterics Yes solution_temp Lower the reaction temperature. op_problem->solution_temp Consider solution_verify Verify reaction conditions and ensure no isomerization is occurring. m_problem->solution_verify Yes end Improved Regioselectivity solution_sterics->end solution_temp->end solution_verify->end

A decision tree for improving the regioselectivity of halogenation.
Over-halogenation (Polysubstitution)

For reactions yielding products with a higher degree of halogenation than desired, the following table provides guidance.

Observation Potential Cause Suggested Solution
Formation of di- and tri-halogenated products Highly activating substituent on the aromatic ring (e.g., -OH, -NH₂).[4][5]Protect the activating group to reduce its activating effect (e.g., convert -NH₂ to -NHC(O)CH₃).[4][5]
Excess of halogenating agent.Use a stoichiometric amount or a slight excess of the halogenating agent. Consider slow addition of the halogenating agent to the reaction mixture.
Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC or GC to stop it once the desired product is formed.
Use of a highly reactive halogenating system.Employ a milder halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which can offer better control.[6][7][8]

Workflow for Controlling Over-halogenation

overhalogenation start Over-halogenation Observed check_substrate Is the substrate highly activated (e.g., phenol, aniline)? start->check_substrate protect_group Protect the activating group (e.g., acetylation of aniline). check_substrate->protect_group Yes check_stoichiometry Is the stoichiometry of the halogenating agent controlled? check_substrate->check_stoichiometry No protect_group->check_stoichiometry adjust_stoichiometry Use stoichiometric amounts and consider slow addition. check_stoichiometry->adjust_stoichiometry No check_conditions Are the reaction temperature and time optimized? check_stoichiometry->check_conditions Yes adjust_stoichiometry->check_conditions adjust_conditions Lower the temperature and monitor the reaction to determine the optimal time. check_conditions->adjust_conditions No end Selective Halogenation Achieved check_conditions->end Yes adjust_conditions->end

A workflow for preventing polysubstitution in aromatic halogenation.

Quantitative Data on Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield and selectivity of polyhalogenation reactions for different classes of aromatic compounds.

Table 1: Bromination of Phenol under Various Conditions

Brominating Agent Solvent Temperature (°C) Time (h) Product(s) Yield (%) Reference
Br₂H₂ORoom Temp0.52,4,6-Tribromophenol>95[16]
KBr/KBrO₃Acetic Acid/H₂O (pH 3)Room Temp0.84-Bromophenol86[17][18]
NBS/KBrAcetonitrile (pH 4)Room Temp1.44-Bromophenol83[17][18]
HBr/Di-4-chlorophenyl sulfoxideDichloromethane2524-Bromophenol91[19]
PIDA/AlBr₃AcetonitrileRoom Temp0.51-Bromo-2-naphthol93[20]

Table 2: Halogenation of Anilines

Substrate Halogenating Agent Catalyst/Solvent Product Yield (%) Reference
AnilineCl₂Acetic Acid2,4,6-TrichloroanilineHigh[16]
AcetanilideCl₂Acetic Acid4-Chloroacetanilide90[4]
3,5-DifluoroanilineNISAcetonitrile3,5-Difluoro-4-iodoanilineHigh[16]

Table 3: Halogenation of Deactivated Aromatic Compounds

Substrate Halogenating Agent Conditions Product Yield (%) Reference
NitrobenzeneBr₂FeBr₃, heat3-BromonitrobenzeneMajor Product[1]
NitrobenzeneCl₂FeCl₃, 35-45°C3-Chloronitrobenzene86[3]
3-NitrobenzaldehydeNBSH₂SO₄, 60°C, 1.5h3-Bromo-5-nitrobenzaldehyde92[6]

Detailed Experimental Protocols

Protocol 1: Selective Monobromination of Anisole using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from a procedure for the regioselective and chemoselective electrophilic bromination of activated arenes.[6]

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (ACN)

  • Deionized water

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the anisole (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred anisole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. This will dissolve the succinimide byproduct.

  • Extract the aqueous layer with hexanes.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bromination of a Deactivated Aromatic Ring: 3-Nitrobenzaldehyde

This protocol is based on an efficient method for the bromination of deactivated aromatic compounds using NBS in concentrated sulfuric acid.[6]

Materials:

  • 3-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • n-Hexane

Procedure:

  • In a round-bottom flask, carefully add 3-nitrobenzaldehyde (1 equivalent) to concentrated sulfuric acid at 0-5 °C.

  • Stir the mixture until the solid is completely dissolved.

  • Warm the reaction mixture to 60 °C.

  • Add N-bromosuccinimide (1.2 equivalents) portion-wise over a period of 45 minutes, maintaining the temperature at 60 °C.

  • Stir the reaction mixture at 60 °C for 1.5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • A solid precipitate will form. Filter the solid and wash it with deionized water.

  • Wash the solid with n-hexane to remove any non-polar impurities.

  • Dry the solid to obtain the 3-bromo-5-nitrobenzaldehyde product.

Protocol 3: Dichlorination of Aniline via a Protection-Deprotection Strategy

This protocol outlines a general strategy for the controlled dichlorination of aniline by first forming acetanilide.[4][5]

Part A: Acetylation of Aniline

  • Combine aniline (1 equivalent) and acetic anhydride (1.1 equivalents) in a flask.

  • Gently heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture and pour it into cold water to precipitate the acetanilide.

  • Filter the solid, wash with water, and dry.

Part B: Dichlorination of Acetanilide

  • Suspend the dried acetanilide (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of chlorine in acetic acid (2.2 equivalents) while maintaining the temperature below 25 °C.

  • Stir the mixture for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into a large volume of water.

  • Filter the precipitated 2,4-dichloroacetanilide, wash with water, and dry.

Part C: Hydrolysis to 2,4-Dichloroaniline

  • Reflux the 2,4-dichloroacetanilide in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 2-4 hours.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 2,4-dichloroaniline.

  • Filter the product, wash with water, and dry. The product can be further purified by recrystallization or distillation.

References

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzoic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted benzoic acids, providing potential causes and solutions in a question-and-answer format.

Grignard Reaction-Based Synthesis

Question 1: My Grignard reaction for the synthesis of benzoic acid has a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in Grignard reactions for benzoic acid synthesis can stem from several factors. The most common issues include:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.

  • Impure Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Gently crush the magnesium turnings before use to expose a fresh surface.

  • Slow Initiation: The reaction may be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Side Reactions: The primary side reaction is the formation of biphenyl, which can be minimized by the slow addition of the aryl halide to the magnesium suspension.

  • Inefficient Carbonation: Ensure the Grignard reagent is added to a large excess of freshly crushed dry ice (solid CO2) to maximize the carboxylation reaction.[1]

Question 2: I am observing a significant amount of biphenyl byproduct in my Grignard reaction. How can I minimize its formation?

Answer: The formation of biphenyl is a common side reaction where the Grignard reagent couples with unreacted aryl halide. To minimize this:

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote the formation of biphenyl.

  • Use of THF: While diethyl ether is common, using tetrahydrofuran (THF) as a solvent can sometimes reduce byproduct formation.

Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling reaction to synthesize a substituted benzoic acid is not proceeding to completion. What are the likely reasons?

Answer: Incomplete conversion in Suzuki-Miyaura coupling can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Incorrect Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction.[2]

  • Poor Quality Boronic Acid: Boronic acids can degrade over time. Use fresh or properly stored boronic acid.

  • Steric Hindrance: If your substrates are sterically hindered, a bulkier phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the coupling.[3]

Oxidation of Substituted Toluenes

Question 4: The oxidation of my substituted toluene to the corresponding benzoic acid is giving a low yield and side products. How can I optimize this reaction?

Answer: The oxidation of substituted toluenes can be challenging. Here are some common issues and their solutions:

  • Incomplete Oxidation: The reaction may stop at the benzyl alcohol or benzaldehyde stage. Ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed for an adequate amount of time.

  • Over-oxidation: In some cases, the aromatic ring can be cleaved. Careful control of the reaction temperature and time is crucial to prevent this. Using a milder oxidizing agent or a catalytic system can provide better selectivity.

  • Influence of Substituents: Electron-donating groups on the toluene ring can make the ring more susceptible to oxidation, potentially leading to ring cleavage. Electron-withdrawing groups can make the methyl group more difficult to oxidize. The choice of oxidant and reaction conditions should be adjusted accordingly.

  • Phase Transfer Catalyst: When using an aqueous oxidant like potassium permanganate with an organic substrate, the reaction can be slow. A phase transfer catalyst can significantly increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoic acids?

A1: The most common laboratory methods include:

  • Oxidation of alkylbenzenes: This involves the oxidation of a methyl or other alkyl group on a benzene ring to a carboxylic acid.[4]

  • Carbonation of Grignard reagents: An aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide to form the benzoic acid.[5][6]

  • Suzuki-Miyaura coupling: An aryl halide is coupled with a boronic acid containing a carboxylic acid group, or a boronic acid is coupled with a halogenated benzoic acid.[2][7]

  • Hydrolysis of benzonitriles: A cyano group on the benzene ring is hydrolyzed to a carboxylic acid.

Q2: How do I choose the best solvent for my reaction?

A2: The choice of solvent depends on the specific reaction and the solubility of the reactants and reagents. For Grignard reactions, anhydrous ethers like diethyl ether or THF are essential.[5] For Suzuki-Miyaura couplings, solvents like dioxane, toluene, or DMF, often in combination with water, are used.[2] The solvent can also influence the reaction rate and selectivity.

Q3: How can I effectively purify my substituted benzoic acid product?

A3: Recrystallization is a common and effective method for purifying solid benzoic acids.[8] The choice of solvent is crucial; an ideal solvent will dissolve the benzoic acid well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Water is a common recrystallization solvent for many benzoic acids.[8] If the product is not a solid, column chromatography may be necessary.

Q4: What is the "ortho effect" and how does it influence the acidity of substituted benzoic acids?

A4: The "ortho effect" refers to the observation that ortho-substituted benzoic acids are generally stronger acids than their meta- and para-isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. This is thought to be due to steric hindrance from the ortho-substituent, which forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the carboxylate anion with the ring, making the proton more readily donated.

Data Presentation

The following tables summarize quantitative data for the synthesis of substituted benzoic acids under various reaction conditions.

Table 1: Grignard Reaction for Benzoic Acid Synthesis

EntryAryl HalideSolventCarboxylation AgentYield (%)
1BromobenzeneDiethyl EtherDry Ice (CO₂)80
2BromobenzeneDiethyl EtherDry Ice (CO₂)64.1
3BromobenzeneDiethyl EtherDry Ice (CO₂)10.6
4Various Aryl BromidesTHFGaseous CO₂up to 82

Table 2: Suzuki-Miyaura Coupling for Substituted Benzoic Acid Synthesis

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃1,4-Dioxane/H₂O10012-24~85
22-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄Toluene10012-24High
37-Chloro-2-naphtholPhenylboronic acidPd(OAc)₂ (1-2) / SPhosK₃PO₄Toluene/t-AmOH100-1102-8>90

Table 3: Oxidation of Toluene to Benzoic Acid

EntryOxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1O₂Co(C₁₈H₃₅O₂)₂/NH₄BrDichlorobenzene150992
2O₂Co(OAc)₂/NaBr/AcOHDichlorobenzene110394
3KMnO₄-WaterReflux463
4O₂MnO₂/NHPIAcetic Acid110393

Table 4: Friedel-Crafts Acylation for 2-Benzoylbenzoic Acid Synthesis

EntryPhthalic Anhydride (g)Benzene (mL)AlCl₃ (g)Reaction ConditionsYield (%)
1157530Gentle warming, then reflux for 0.5hHigh
252510Water bath heating for 1h74-88
31 mmol-2.5 equivBall-milling, 2h79

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Bromobenzene (0.75 g, 4.8 mmol)

  • Magnesium turnings (0.130 g, 5.3 mmol)

  • Anhydrous diethyl ether (5 mL)

  • Dry ice (solid CO₂) (approx. 1-2 g)

  • 6M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Diethyl ether (for extraction)

Procedure:

  • Grignard Reagent Formation: To a dry 25 mL round-bottom flask containing magnesium turnings and a magnetic stir bar, add anhydrous diethyl ether and bromobenzene. The reaction should initiate on its own, indicated by cloudiness and gentle boiling of the ether. After the initial vigorous reaction subsides, gently reflux the mixture for 15 minutes.

  • Carbonation: Place crushed dry ice in a 50 mL beaker. Carefully pour the ether solution of the Grignard reagent onto the dry ice with stirring.

  • Work-up: After the excess dry ice has sublimed, add 6M HCl to the residue until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Base Extraction: Extract the combined ether layers with 5% NaOH solution. The benzoic acid will move to the aqueous layer as sodium benzoate.

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl to precipitate the benzoic acid.

  • Isolation: Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of a Substituted Benzoic Acid via Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-Amino-3-bromobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried reaction flask, add the aryl bromide, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]

Protocol 3: Synthesis of Benzoic Acid by Oxidation of Toluene

Materials:

  • Toluene (5 mL)

  • Potassium permanganate (KMnO₄) (5 g)

  • Water (30 mL)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene, potassium permanganate, and water.

  • Reflux: Heat the mixture to reflux for 4 hours. The purple color of the permanganate will disappear as it is converted to brown manganese dioxide.

  • Filtration: Cool the mixture and filter to remove the manganese dioxide.

  • Precipitation: Transfer the filtrate to a beaker and carefully add concentrated HCl until the solution is acidic. Benzoic acid will precipitate out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude benzoic acid can be purified by recrystallization from hot water.

Mandatory Visualization

Grignard_Troubleshooting start Low Yield in Grignard Synthesis check_moisture Check for Moisture? start->check_moisture dry_glassware Oven-dry all glassware. Use anhydrous solvents. check_moisture->dry_glassware Yes check_initiation Slow or No Initiation? check_moisture->check_initiation No dry_glassware->check_initiation activate_mg Activate Mg with Iodine or 1,2-dibromoethane. check_initiation->activate_mg Yes check_byproduct High Biphenyl Byproduct? check_initiation->check_byproduct No activate_mg->check_byproduct slow_addition Add aryl halide dropwise. Control reaction temperature. check_byproduct->slow_addition Yes check_carbonation Inefficient Carbonation? check_byproduct->check_carbonation No slow_addition->check_carbonation use_excess_co2 Use large excess of freshly crushed dry ice. check_carbonation->use_excess_co2 Yes end Improved Yield check_carbonation->end No use_excess_co2->end

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Suzuki_Workflow start Start: Suzuki-Miyaura Coupling setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Catalyst, Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert heat Heat and Stir (Monitor by TLC/LC-MS) inert->heat workup Work-up: Cool, Dilute, Extract heat->workup purify Purification: Recrystallization or Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Oxidation_Parameters oxidation Oxidation of Substituted Toluene oxidant Oxidizing Agent (e.g., KMnO4, O2) oxidation->oxidant catalyst Catalyst (e.g., Co(OAc)2, MnO2) oxidation->catalyst solvent Solvent (e.g., Water, Acetic Acid) oxidation->solvent temperature Temperature oxidation->temperature yield Yield & Selectivity of Benzoic Acid oxidant->yield catalyst->yield solvent->yield temperature->yield

Caption: Key parameters influencing the oxidation of substituted toluenes.

References

minimizing side reactions during the bromination of fluorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of fluorinated phenols?

A1: The primary side reactions encountered are polysubstitution and poor regioselectivity. Polysubstitution, the addition of multiple bromine atoms to the aromatic ring, occurs because the hydroxyl (-OH) group is a strong activating group, making the phenol ring highly susceptible to electrophilic attack.[1][2] Poor regioselectivity results in a mixture of ortho and para isomers, as the hydroxyl group directs incoming electrophiles to these positions.[1][3][4] The para position is generally favored due to less steric hindrance.[1][5]

Q2: How does the choice of brominating agent affect the reaction outcome?

A2: The reactivity of the brominating agent is a critical factor. Highly reactive agents like bromine water often lead to polysubstitution, yielding di- or even tri-brominated products.[1][4][5][6] Milder reagents such as N-bromosuccinimide (NBS) or systems that generate bromine in situ, like potassium bromide (KBr) with an oxidant (e.g., KBrO₃), offer better control and favor monosubstitution.[1][7] Novel reagents, for instance, the PhIOAcBr system generated from PIDA and AlBr₃, have also been developed for efficient and mild bromination of phenols.[8][9]

Q3: What is the role of the solvent in controlling selectivity?

A3: The solvent significantly influences the reaction's selectivity. Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[1][10] Conversely, non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) can moderate the reaction rate and improve selectivity for monobromination, often favoring the para isomer.[1][5][10]

Q4: How can I improve the regioselectivity of the bromination?

A4: To enhance regioselectivity, several strategies can be employed:

  • For para-selectivity: Use a non-polar solvent and consider a sterically bulky brominating agent.[1] The combination of HBr with a sterically hindered sulfoxide has been shown to yield high para-selectivity.[11][12]

  • For ortho-selectivity: A combination of NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol can provide high selectivity for ortho-bromination, particularly for para-substituted phenols.[1][13] The use of bromine chloride (BrCl) in an inert organic solvent has also been reported for selective ortho bromination.[14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Polysubstitution (e.g., formation of di- or tri-brominated products) Highly reactive brominating agent (e.g., bromine water).[1][4]Switch to a milder brominating agent like N-bromosuccinimide (NBS) or a KBr/KBrO₃ system.[1]
Polar, protic solvent enhancing reactivity.[1][10]Use a non-polar solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or ethyl acetate.[1][15]
High reaction temperature.[1]Lower the reaction temperature (e.g., 0-5 °C) to control the reaction rate.[1][16]
Incorrect stoichiometry.[1]Carefully control the stoichiometry to one equivalent of the brominating agent.[1]
Poor Regioselectivity (mixture of ortho and para isomers) Inappropriate solvent choice. The hydroxyl group is an ortho, para-director.[1][3]For para-selectivity, use a non-polar solvent.[1][5] For ortho-selectivity, consider using NBS with p-TsOH in methanol.[1][13]
Steric effects of the brominating agent.The use of sulfoxides with bulky substituents in combination with TMSBr can favor para-bromination due to steric hindrance and potential hydrogen bonding interactions.[12]
Low or No Reaction Deactivated phenol ring due to electron-withdrawing fluorine substituents.Increase the reaction temperature or time.[1] Ensure the brominating agent is sufficiently reactive.
Poor solubility of the fluorinated phenol.Select a solvent that ensures the solubility of the substrate.[1]
Deactivated brominating agent.Check the quality and reactivity of the brominating agent.

Experimental Protocols

Protocol 1: General Procedure for para-Selective Monobromination

This protocol is adapted for achieving high para-selectivity using a mild brominating agent in a non-polar solvent.

  • Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve the fluorinated phenol in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Cool Reaction Mixture: Cool the flask to 0-5 °C using an ice bath.

  • Prepare Brominating Agent Solution: In a dropping funnel, prepare a solution of one equivalent of N-bromosuccinimide (NBS) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred phenol solution while maintaining the low temperature.

  • Monitor Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for ortho-Selective Monobromination of para-Substituted Fluorinated Phenols

This protocol is designed for the selective ortho-bromination of phenols where the para-position is already substituted.

  • Dissolve Reagents: In a round-bottom flask, dissolve the para-substituted fluorinated phenol and 10 mol% of p-toluenesulfonic acid (p-TsOH) in ACS-grade methanol.[13]

  • Add Brominating Agent: Add one equivalent of N-bromosuccinimide (NBS) to the solution at room temperature with stirring.

  • Reaction Time: Allow the reaction to proceed for 15-20 minutes.[13] Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting product by flash column chromatography.

Visualizations

experimental_workflow cluster_para Para-Selective Bromination cluster_ortho Ortho-Selective Bromination p_start Dissolve Fluorinated Phenol in Non-Polar Solvent p_cool Cool to 0-5 °C p_start->p_cool p_add Add NBS Solution Dropwise p_cool->p_add p_monitor Monitor by TLC p_add->p_monitor p_workup Quench and Work-up p_monitor->p_workup p_purify Purify Product p_workup->p_purify o_start Dissolve Phenol & p-TsOH in Methanol o_add Add NBS at RT o_start->o_add o_monitor Monitor by TLC (15-20 min) o_add->o_monitor o_workup Evaporate MeOH & Work-up o_monitor->o_workup o_purify Purify Product o_workup->o_purify

Caption: Experimental workflows for para- and ortho-selective bromination.

troubleshooting_guide cluster_poly Issue: Polysubstitution cluster_regio Issue: Poor Regioselectivity start Side Reaction Observed poly_q1 Using Bromine Water? start->poly_q1 regio_q1 Desired Isomer? start->regio_q1 poly_a1_yes Switch to NBS poly_q1->poly_a1_yes Yes poly_q2 Polar Solvent? poly_q1->poly_q2 No poly_a2_yes Use Non-Polar Solvent (e.g., CS2, CH2Cl2) poly_q2->poly_a2_yes Yes poly_q3 High Temperature? poly_q2->poly_q3 No poly_a3_yes Lower Temperature (0-5 °C) poly_q3->poly_a3_yes Yes regio_a1_para Use Non-Polar Solvent + Bulky Reagent regio_q1->regio_a1_para Para regio_a1_ortho Use NBS/p-TsOH in Methanol regio_q1->regio_a1_ortho Ortho

Caption: Troubleshooting logic for bromination side reactions.

References

Technical Support Center: Purification of Halogenated Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated aromatic carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude halogenated aromatic carboxylic acids?

A1: Common impurities include unreacted starting materials (e.g., the corresponding halogenated toluene or benzoic acid), isomers formed during synthesis, and colored byproducts from side reactions or oxidation.[1][2] For instance, in the synthesis of 2-iodobenzoic acid from anthranilic acid, residual starting material and side-reaction products can be present.[3][4] In syntheses involving metal catalysts, residual metals can also be a significant impurity.[5]

Q2: How does the position of the halogen (ortho, meta, para) on the aromatic ring affect purification?

A2: The position of the halogen substituent significantly influences the compound's physical properties, such as acidity (pKa), solubility, and crystal packing, which in turn dictates the most effective purification strategy.

  • Acidity: Halogens are electron-withdrawing groups, and their position affects the pKa of the carboxylic acid. Generally, ortho-substituted isomers are the most acidic due to the inductive effect and potential intramolecular interactions.[6][7] This difference in acidity can be exploited for separation using acid-base extraction with careful pH control.[8]

  • Solubility and Crystallization: The position of the halogen impacts intermolecular interactions, affecting solubility in various solvents and the ease of crystallization.[9] For example, isomers can have different solubilities in the same solvent, which can be leveraged for fractional recrystallization.[8] However, some isomers may co-crystallize, making separation by this method challenging.

Q3: My purified product is discolored (yellow or brown). How can I remove the color?

A3: Discoloration is typically due to trace amounts of organic impurities or oxidized byproducts.[10] An effective method to remove colored impurities is to treat the crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.[9][11] Sublimation can also be a highly effective technique for removing non-volatile colored impurities.[10]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for assessing the purity of halogenated aromatic carboxylic acids and quantifying impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and can help identify and quantify impurities if they are present at sufficient levels.[13] Melting point analysis is a simple and effective indicator of purity; a sharp melting point range close to the literature value suggests high purity.[8]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution(s)
Low yield of purified crystals - Excessive solvent used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration and were lost. - Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.- Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. - During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling out" - Formation of an oil instead of crystals - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. - Solution is too concentrated: The solute comes out of solution above its melting point. - Rapid cooling: The substance does not have enough time to form a crystal lattice.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. An insulated container can help moderate the cooling rate. - Try a different solvent or solvent system. - Perform a preliminary purification step like acid-base extraction to reduce the impurity level before recrystallization.[9][10]
No crystals form upon cooling - Solution is too dilute: Too much solvent was used. - Supersaturation: The solution is stable in a supersaturated state.- Reheat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[14]
Acid-Base Extraction Issues
ProblemPotential CauseRecommended Solution(s)
Low yield of precipitated acid - Incomplete extraction: The carboxylic acid was not fully transferred to the aqueous layer. - Incomplete precipitation: The pH was not sufficiently acidic to fully protonate the carboxylate.- Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer to the aqueous phase. - Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) during precipitation. Add the acid slowly while cooling the solution in an ice bath to maximize crystal formation.[8]
Product still contains neutral impurities - Inefficient washing: The aqueous layer containing the carboxylate salt was not adequately washed to remove trapped organic impurities. - Emulsion formation: An emulsion between the organic and aqueous layers prevented clean separation.- After extracting the carboxylate into the aqueous phase, wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. - To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Separation of isomers is poor - Incorrect choice of base: The pKa difference between the isomers is small, and the base used was not selective enough.- For separating isomers with close pKa values, use a weaker base (e.g., sodium bicarbonate) and carefully control the pH to selectively deprotonate the more acidic isomer.[8]

Data Presentation

Table 1: pKa Values of Selected Halogenated Benzoic Acids in Water

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.87
4-Fluorobenzoic Acid4.14
2-Chlorobenzoic Acid2.94
3-Chlorobenzoic Acid3.83
4-Chlorobenzoic Acid3.99
2-Bromobenzoic Acid2.85
3-Bromobenzoic Acid3.81
4-Bromobenzoic Acid3.97
2-Iodobenzoic Acid2.86
3-Iodobenzoic Acid3.85
4-Iodobenzoic Acid3.93

Data compiled from various sources.

Table 2: Suggested Recrystallization Solvents for Halogenated Aromatic Carboxylic Acids

CompoundRecommended Solvent(s)
2-Chlorobenzoic AcidEthanol/water mixture[9]
3-Bromobenzoic AcidWater or ethanol/water mixture[8]
4-Amino-2-chlorobenzoic acidMethanol, Ethanol, Water[14]
2-Iodobenzoic AcidWater, Ethanol[15]
p-Iodobenzoic AcidEthanol[3]
Benzoic Acid (general)Water, Ethanol, Toluene, Heptane, Cyclohexane, Pentane, Chloroform[16][17]

Note: The ideal solvent should always be determined experimentally for a specific crude product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify a solid halogenated aromatic carboxylic acid by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which the target compound has high solubility at elevated temperatures and low solubility at room temperature. Common choices include water, ethanol, methanol, or mixtures like ethanol/water.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring and add more hot solvent in small portions until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[11]

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate a halogenated aromatic carboxylic acid from neutral or less acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic layer. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.[8]

  • Separation: Allow the layers to separate. The deprotonated halogenated aromatic carboxylic acid (as its sodium salt) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh basic solution to ensure all the acid is transferred to the aqueous phase. Combine the aqueous extracts.

  • Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH < 2). The purified halogenated aromatic carboxylic acid will precipitate out of the solution.[8]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry.[8]

Protocol 3: Purification by Column Chromatography

Objective: To separate isomeric halogenated aromatic carboxylic acids or remove impurities with similar solubility.

Methodology:

  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase. This can be done as a slurry pack (mixing the silica with the initial mobile phase) or a dry pack, followed by wetting with the solvent.[18]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). The less polar components of the mixture will travel down the column more quickly.

  • Gradient Elution (Optional): To elute the more polar carboxylic acid, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Adding a small amount of acetic or formic acid to the mobile phase can help to improve the peak shape and reduce tailing of the acidic compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired pure compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated aromatic carboxylic acid.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Impurities Present cool Slow Cooling dissolve->cool No Impurities impurities Insoluble Impurities hot_filtration->impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for purification by recrystallization.

Acid_Base_Extraction_Workflow cluster_layers start Crude Mixture (Acid + Neutral Impurities) in Organic Solvent separatory_funnel Add Aqueous Base (e.g., NaHCO3) Shake and Separate Layers start->separatory_funnel organic_layer Organic Layer (Neutral Impurities) separatory_funnel->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separatory_funnel->aqueous_layer acidify Acidify with Strong Acid (e.g., HCl) to pH < 2 aqueous_layer->acidify filtration Vacuum Filtration acidify->filtration pure_acid Pure Halogenated Aromatic Carboxylic Acid filtration->pure_acid waste Aqueous Waste filtration->waste

Caption: Workflow for purification by acid-base extraction.

Troubleshooting_Logic cluster_outcomes cluster_issues cluster_solutions start Purification Attempt check_purity Assess Purity (TLC, HPLC, MP) start->check_purity pure Product is Pure check_purity->pure impure Product is Impure check_purity->impure troubleshoot Identify Issue impure->troubleshoot color_issue Discoloration troubleshoot->color_issue yield_issue Low Yield troubleshoot->yield_issue oiling_issue Oiling Out troubleshoot->oiling_issue impurity_issue Persistent Impurities troubleshoot->impurity_issue charcoal Use Activated Charcoal color_issue->charcoal optimize_solvent Optimize Solvent/ Minimize Volume yield_issue->optimize_solvent slow_cool Slower Cooling/ Add Seed Crystal oiling_issue->slow_cool other_method Use Alternative Method (e.g., Chromatography) impurity_issue->other_method

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My starting material is a benzoic acid with a deactivating group (e.g., -NO₂). Which brominating agent should I use?

A1: For benzoic acids with electron-withdrawing or deactivating groups, a powerful brominating agent is required.[1] Dibromoisocyanuric acid (DBI) and Tribromoisocyanuric acid (TBCA) in strong acids like concentrated H₂SO₄ are highly effective, even for strongly deactivated rings.[2][3] Sodium bromate in a strong acid is also a powerful and effective option for these substrates.[4][5][6] For instance, DBI in concentrated sulfuric acid can brominate nitrobenzene in just five minutes at 20°C with an 88% yield.[1]

Q2: I need to brominate a benzoic acid with an activating group (e.g., -OH, -OCH₃). What are my options?

A2: For activated aromatic rings, milder brominating agents are suitable and often preferred to prevent over-bromination. N-Bromosuccinimide (NBS) is a very common and effective choice for activated systems like phenols and anilines.[7][8] When using NBS, the choice of solvent can influence selectivity; for example, using DMF as a solvent often results in high para-selectivity.[8][9] Copper(II) Bromide (CuBr₂) is another excellent option for mild, regioselective monobromination of activated aromatics.[9]

Q3: How can I selectively brominate the alkyl side chain of a substituted benzoic acid instead of the aromatic ring?

A3: To achieve benzylic bromination (on the carbon directly attached to the ring), you must use free-radical conditions.[10] The standard method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically under reflux or light irradiation.[10][11][12] It is crucial to ensure the reaction is anhydrous, as water can hydrolyze the product.[8]

Q4: How is regioselectivity (ortho, meta, para) controlled during the bromination of the aromatic ring?

A4: Regioselectivity is primarily determined by the electronic effects of the substituents already on the benzoic acid.[10]

  • The Carboxylic Acid Group (-COOH) is an electron-withdrawing group and a meta-director , meaning it directs the incoming bromine atom to the meta position.[10][13]

  • Activating Groups (e.g., -OH, -OR, -alkyl) are ortho, para-directors .

  • Deactivating Groups (e.g., -NO₂, -CN) are meta-directors .

When multiple substituents are present, their directing effects are combined. The most strongly activating group generally controls the position of substitution. Steric hindrance can also be a significant factor, often favoring substitution at the less crowded para position over the ortho position.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low yield 1. The brominating agent is not reactive enough for your substrate (e.g., using NBS on a highly deactivated ring).[1] 2. For radical bromination, the initiator was not added or was ineffective. 3. Reaction temperature is too low. 4. Presence of water in anhydrous reactions (e.g., Wohl-Ziegler).[8]1. Switch to a more powerful agent like Dibromoisocyanuric acid (DBI) or Sodium Bromate/H₂SO₄ for deactivated rings.[2][4][14] 2. Ensure the radical initiator (e.g., AIBN) is fresh and add it to the reaction. 3. Increase the reaction temperature or reflux if the protocol allows. 4. Use anhydrous solvents and reagents. Consider adding barium carbonate to maintain anhydrous/acid-free conditions for NBS reactions.[8]
Multiple bromination products (polysubstitution) 1. The substrate is highly activated. 2. The brominating agent is too reactive or used in excess.[2] 3. Reaction time is too long.1. Use a milder agent like NBS or CuBr₂.[9] 2. Use a stoichiometric amount (1.0 equivalent) of the brominating agent. 3. Carefully monitor the reaction progress with TLC or HPLC and quench it as soon as the starting material is consumed.[9]
Formation of undesired side products 1. Impure brominating agent (e.g., old NBS can contain free bromine).[8][11] 2. Oxidation of the substrate. Some reagents like sodium bromate are strong oxidizers.[4][15] 3. For benzylic bromination, incorrect solvent choice (polar instead of non-polar) may lead to competing ring bromination.1. Recrystallize NBS from hot water to purify it before use.[11] 2. Choose a different brominating agent if oxidation is a persistent issue. 3. For benzylic bromination, strictly use non-polar solvents like CCl₄ or dichlorobenzene to favor the radical pathway.[11][12]
Poor regioselectivity 1. Competing directing effects from multiple substituents. 2. Steric hindrance is preventing substitution at the electronically favored position.1. Change the solvent. For NBS, using DMF can enhance para-selectivity.[8][9] 2. Consider a multi-step synthetic route involving protecting groups to block certain positions and direct the bromination as desired.

Data Presentation: Comparison of Alternative Brominating Agents

Brominating AgentTypical Substrate TypeTypical Reaction ConditionsYield (%)Key Advantages
N-Bromosuccinimide (NBS) Activated Rings (phenols, anilines); Benzylic C-H bonds[7][8]Ring: Polar solvent (DMF, MeCN), Room Temp.[9] Benzylic: Non-polar solvent (CCl₄), Radical Initiator (AIBN), Reflux[11]50-95%Solid, easy to handle; selectivity can be tuned by solvent choice and reaction conditions.[9]
Dibromoisocyanuric Acid (DBI) Deactivated Rings (e.g., nitrobenzene)[1][2]conc. H₂SO₄, Room Temperature[14]70-90%Extremely powerful agent; enables bromination of highly resistant aromatic rings under mild conditions.[1][14]
Tribromoisocyanuric Acid (TBCA) Deactivated Rings[3]98% H₂SO₄, Room Temperature[3]GoodA superelectrophilic species when protonated, allowing for rapid bromination of deactivated arenes.[3]
Sodium Bromate (NaBrO₃) / Acid Deactivated Rings (nitrobenzene, benzaldehyde)[4][5]Aqueous strong acid (e.g., H₂SO₄), 40-100 °C[4][6]85-98%Easy-to-handle solid; no HBr evolution; reactions are performed in aqueous solution.[4][15]
Bromide-Bromate Couple (e.g., NaBr/NaBrO₃) Activated & Deactivated Rings; Benzylic C-H[16][17]Aqueous acidic conditions, Ambient Temperature[6][16]GoodEco-friendly (benign aqueous waste); safe to handle and store; versatile for substitution and addition reactions.[16]
Copper(II) Bromide (CuBr₂) Activated Rings (anilines, phenols)[9]Acetonitrile, Ambient Temperature[9]60-96%Mild reaction conditions; excellent for achieving high regioselectivity for para-monobromination.[9]

Experimental Protocols

Protocol 1: Bromination of a Deactivated Benzoic Acid using Dibromoisocyanuric Acid (DBI)

This protocol is adapted from the bromination of 2,6-dinitrotoluene and is suitable for electron-poor benzoic acid derivatives.[14]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzoic acid (1.0 mmol) in concentrated sulfuric acid (2-3 mL).

  • Reagent Addition : Carefully add Dibromoisocyanuric acid (DBI) (0.55 mmol, as both bromine atoms can react) portion-wise to the solution.

  • Reaction : Stir the mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction's progress using TLC or UPLC until the starting material is consumed (typically 1-2 hours).[14]

  • Workup : Pour the reaction mixture slowly into a beaker containing crushed ice/water.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography.[14]

Protocol 2: Benzylic Bromination of an Alkyl-Substituted Benzoic Acid using NBS

This protocol follows the general principles of the Wohl-Ziegler reaction for benzylic bromination.[10][11]

  • Preparation : To a round-bottom flask, add the alkyl-substituted benzoic acid (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), and a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.

  • Initiator Addition : Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.1 mmol).

  • Reaction : Heat the mixture to reflux and/or irradiate with a lamp.

  • Monitoring : Follow the reaction's progress by TLC, looking for the disappearance of the starting material.

  • Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 3: Bromination using a Sodium Bromide/Sodium Bromate System

This protocol is adapted from a procedure for brominating p-toluyl benzoic acid.[17]

  • Preparation of Solution A : In a flask, dissolve the substituted benzoic acid (1.0 equiv) as its sodium salt by adding sodium hydroxide (1.0 equiv) in water. To this alkaline solution, add the bromine-liberating mixture (e.g., sodium bromide and sodium bromate).[17]

  • Preparation of Solution B : In a separate, larger reaction vessel equipped with vigorous stirring, prepare a dilute solution of a mineral acid (e.g., sulfuric acid).

  • Reaction : Slowly add Solution A to the stirring Solution B at a controlled rate and temperature (e.g., 20-30 °C). Bromination occurs rapidly upon contact with the acid.[17]

  • Workup : After the addition is complete, stir for a short period. If excess bromine color persists, add a small amount of sodium bisulfite solution to quench it.

  • Isolation : The brominated benzoic acid product, being insoluble in the acidic aqueous medium, will precipitate.

  • Purification : Collect the solid product by filtration, wash thoroughly with water, and dry. The yield is often high and the product is of good purity.[17]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Substrate in Solvent B Add Brominating Agent A->B C Stir at Defined Temperature B->C D Monitor by TLC / HPLC C->D E Quench Reaction (e.g., Na₂S₂O₃) D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H G decision decision reagent reagent Start Start: Substituted Benzoic Acid Decision1 Brominate Ring or Alkyl Chain? Start->Decision1 Decision2 Is Ring Activated or Deactivated? Decision1->Decision2 Aromatic Ring Benzylic Use Radical Conditions: NBS + AIBN Decision1->Benzylic Alkyl Chain Activated Use Mild Agent: NBS or CuBr₂ Decision2->Activated Activated Deactivated Use Powerful Agent: DBI or NaBrO₃/H⁺ Decision2->Deactivated Deactivated G A 1. Generation of Electrophile Reagent -> Br⁺ B 2. Nucleophilic Attack Aromatic ring attacks Br⁺ A->B C Formation of Sigma Complex (Carbocation Intermediate) B->C D 3. Deprotonation Base removes H⁺ C->D E Restoration of Aromaticity -> Brominated Product D->E

References

degradation pathways of halogenated phenols under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of halogenated phenols under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for degrading halogenated phenols in a laboratory setting?

A1: Several effective methods are employed for the degradation of halogenated phenols, broadly categorized as Advanced Oxidation Processes (AOPs), microbial degradation, and electrochemical processes. AOPs include photocatalysis, Fenton and Fenton-like reactions, ozonation, and sonochemical degradation, which utilize highly reactive radicals to break down pollutants.[1] Microbial degradation employs microorganisms that can metabolize these compounds.[2][3] Electrochemical degradation uses electrical energy to drive the oxidation and reduction reactions that break down halogenated phenols.[4]

Q2: My degradation efficiency is low. What are the first troubleshooting steps I should take?

A2: Low degradation efficiency can stem from several factors. Initially, you should verify and optimize key experimental parameters such as pH, catalyst/reagent concentration, temperature, and reaction time. The optimal conditions can vary significantly depending on the specific halogenated phenol and the degradation method used. For instance, Fenton reactions typically require an acidic pH (around 3), while some microbial processes may favor neutral conditions.[5][6] Also, ensure your analytical methods for quantifying the parent compound and degradation products are properly calibrated and validated.

Q3: How can I identify the degradation byproducts of my halogenated phenol?

A3: Identifying degradation byproducts is crucial for understanding the degradation pathway and assessing the overall toxicity reduction. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are commonly used to separate and identify the intermediate and final products of the degradation process.[7]

Q4: Can the degradation process inadvertently create more toxic byproducts?

A4: Yes, it is possible for the initial degradation steps to produce intermediates that are more toxic than the parent halogenated phenol.[8][9] This is a critical consideration, especially in photocatalytic and other advanced oxidation processes. Therefore, it is essential to monitor the toxicity of the solution throughout the experiment using bioassays (e.g., Microtox® test) and to aim for complete mineralization to carbon dioxide, water, and inorganic halides.[8]

Q5: What is the role of dissolved oxygen in the degradation process?

A5: Dissolved oxygen plays a significant role in many degradation pathways, particularly in aerobic microbial degradation and some advanced oxidation processes. In aerobic biodegradation, it acts as the terminal electron acceptor for the microorganisms.[2] In photocatalysis, it can scavenge photogenerated electrons, thus inhibiting electron-hole recombination and promoting the formation of superoxide radicals, which contribute to the degradation.

Troubleshooting Guides

Photocatalytic Degradation
Issue Possible Cause Troubleshooting Steps
Low Degradation Rate - Inefficient catalyst (e.g., low surface area, poor crystallinity).- Suboptimal catalyst loading.- Inappropriate pH of the solution.- Insufficient light intensity or incorrect wavelength.- Presence of radical scavengers in the sample matrix.- Characterize your photocatalyst (e.g., using XRD, SEM, BET).- Optimize the catalyst concentration; too high a concentration can lead to light scattering and reduced efficiency.[10]- Adjust the pH to the optimal value for your specific catalyst and target compound.[10]- Ensure the light source provides sufficient energy and the appropriate wavelength to activate the photocatalyst.- Pretreat the sample to remove potential interfering substances.
Catalyst Deactivation - Fouling of the catalyst surface by degradation byproducts.- Photocorrosion of the catalyst.- Wash the catalyst with appropriate solvents or subject it to thermal treatment to regenerate its surface.- Consider using a more stable photocatalyst or modifying the existing one to enhance its stability.[11]
Incomplete Mineralization - Insufficient reaction time.- Formation of recalcitrant intermediates.- Extend the irradiation time and monitor the Total Organic Carbon (TOC) to assess mineralization.- Combine photocatalysis with other treatment methods, such as biological degradation, to remove persistent intermediates.[12]
Fenton and Fenton-like Processes
Issue Possible Cause Troubleshooting Steps
Low Degradation Efficiency - Incorrect pH.- Suboptimal H₂O₂ or Fe²⁺/Fe³⁺ concentration.- Presence of interfering ions.- Adjust the pH to the optimal range, typically acidic (pH 2-4) for the classical Fenton reaction.[6]- Optimize the H₂O₂ and iron catalyst dosage; an excess of either can be detrimental due to scavenging effects.[13]- Be aware that ions like chloride and carbonate can act as radical scavengers, potentially inhibiting the reaction.[5]
Precipitation of Iron Hydroxide - pH is too high.- Maintain the pH in the acidic range to keep the iron catalyst in its soluble and active form.[6]
Inconsistent Results - Instability of H₂O₂.- Variability in the sample matrix.- Use fresh H₂O₂ solutions and store them properly.- Characterize your sample matrix for potential interfering substances before each experiment.
Microbial Degradation
Issue Possible Cause Troubleshooting Steps
No or Slow Degradation - Inappropriate microbial strain(s).- Toxicity of the halogenated phenol at the initial concentration.- Unfavorable environmental conditions (pH, temperature, nutrients).- Lack of essential co-substrates or electron acceptors.- Select or enrich for microbial consortia with known capabilities to degrade the target compound.[14]- Start with a lower concentration of the halogenated phenol and gradually increase it to allow for microbial acclimation.[15]- Optimize the pH, temperature, and nutrient medium composition for the specific microbial culture.[15]- For anaerobic degradation, ensure the absence of oxygen and the presence of a suitable electron acceptor (e.g., sulfate).[16]
Accumulation of Intermediates - Incomplete metabolic pathway in the chosen microorganisms.- Use a microbial consortium with diverse metabolic capabilities to ensure complete degradation.- Combine anaerobic and aerobic treatment steps, as some intermediates of anaerobic degradation are more readily degraded aerobically.[17]
Inhibition of Microbial Activity - High concentration of the parent compound or toxic intermediates.- Dilute the sample or use a fed-batch reactor to maintain the concentration of toxic compounds below the inhibitory level.

Data Presentation: Degradation Efficiency of Halogenated Phenols

Table 1: Comparison of Degradation Methods for Pentachlorophenol (PCP)

Degradation MethodExperimental ConditionsDegradation Efficiency (%)Reference
Photocatalysis (TiO₂) / Enzymatic (HRP)UVB irradiation (320 nm), Flow rate: 0.5 mL/min~97% transformation[8][9]
Advanced Oxidation (US/VUV/H₂O₂)T = 35°CHigh degradation rate (k = 0.91)[18]
Fenton Reaction--[12]
Permanganate OxidationNeutral pH77% (sandy soil), 56% (natural soil) after 24h[19]

Table 2: Degradation of 2,4-Dichlorophenol (2,4-DCP)

Degradation MethodExperimental ConditionsDegradation Efficiency (%)Reference
S-nZVI / PeroxydisulfateInitial pH 5.4, S-nZVI: 2.5 g/L, PDS: 1.8 mM91.5% mineralization[7]
Fe/Ni Nanoparticles on Attapulgite-96.8%[20]
Fenton-like (CaO₂)-Readily degraded[21]
Sonochemical Degradation20 kHz ultrasoundRelative reactivity: 2-chlorophenol > 3,4-dichlorophenol > phenol[22]

Experimental Protocols

1. Protocol for Photocatalytic Degradation of Pentachlorophenol (PCP) and Pentabromophenol (PBP)

This protocol is based on the work by Meizler et al.[8]

  • Materials:

    • Pentachlorophenol (PCP) and Pentabromophenol (PBP) stock solutions.

    • Titanium dioxide (TiO₂) fused silica support.

    • Horseradish peroxidase (HRP).

    • Glass column.

    • UVB lamp (320 nm).

    • Peristaltic pump.

  • Procedure:

    • Immobilize HRP onto the TiO₂/glass surface.

    • Pack the glass column with the HRP-TiO₂/glass support.

    • Prepare aqueous solutions of PCP and PBP at the desired concentration.

    • Pump the solutions through the packed column at a controlled flow rate (e.g., 0.5 mL/min or 1.25 mL/min).

    • Irradiate the column with the UVB lamp to activate the TiO₂ photocatalyst, which in turn activates the HRP.

    • Collect the effluent at different time intervals.

    • Analyze the concentration of the parent compounds and their degradation byproducts using a suitable analytical method (e.g., HPLC).

    • Assess the toxicity of the influent and effluent using a Microtox® assay.

2. Protocol for Reductive Dechlorination and Oxidation of 2,4-Dichlorophenol (2,4-DCP)

This protocol is based on the work by Pi et al.[7]

  • Materials:

    • 2,4-Dichlorophenol (2,4-DCP) stock solution.

    • Sulfidated nanoscale zero-valent iron (S-nZVI).

    • Peroxydisulfate (PDS).

    • Reaction vessel with a magnetic stirrer.

  • Procedure:

    • Prepare an aqueous solution of 2,4-DCP. The initial pH can be unadjusted (around 5.4).

    • Add the S-nZVI to the solution at a specific dosage (e.g., 2.5 g/L) and stir to initiate the reductive dechlorination.

    • After a set period for pre-reduction, add PDS to the solution at a specific concentration (e.g., 1.8 mM) to initiate the advanced oxidation process.

    • Take samples at different time points during both the reduction and oxidation steps.

    • Analyze the samples for the concentration of 2,4-DCP and its byproducts using GC-MS.

    • Determine the mineralization rate by measuring the Total Organic Carbon (TOC).

Signaling Pathways and Experimental Workflows

degradation_pathway_2_4_DCP cluster_reduction Reductive Dechlorination (S-nZVI) cluster_oxidation Advanced Oxidation (PDS) 2,4-Dichlorophenol 2,4-Dichlorophenol 2-Chlorophenol 2-Chlorophenol 2,4-Dichlorophenol->2-Chlorophenol 4-Chlorophenol 4-Chlorophenol 2,4-Dichlorophenol->4-Chlorophenol Phenol Phenol 2-Chlorophenol->Phenol 4-Chlorophenol->Phenol Hydroxylated Intermediates Hydroxylated Intermediates Phenol->Hydroxylated Intermediates •OH, SO₄⁻• Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products CO₂ + H₂O + Cl⁻ CO₂ + H₂O + Cl⁻ Ring Cleavage Products->CO₂ + H₂O + Cl⁻ Mineralization

Caption: Degradation pathway of 2,4-Dichlorophenol via sequential reduction and oxidation.

experimental_workflow_photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Halogenated Phenol Solution D Pump Solution through Column A->D B Immobilize Enzyme on Catalyst C Pack Column with Catalyst B->C C->D E Irradiate with UV Light D->E F Collect Effluent E->F G Analyze Contaminant Concentration (HPLC) F->G H Assess Toxicity (Microtox®) F->H I Identify Byproducts (GC-MS) F->I

Caption: Experimental workflow for photocatalytic degradation of halogenated phenols.

microbial_degradation_pathway Halogenated Phenol Halogenated Phenol Dehalogenation Dehalogenation Halogenated Phenol->Dehalogenation Reductive or Oxidative Dehalogenation Ring Cleavage Ring Cleavage Dehalogenation->Ring Cleavage Dioxygenases Metabolites Metabolites Ring Cleavage->Metabolites Further enzymatic reactions Mineralization Mineralization Metabolites->Mineralization TCA Cycle

Caption: Generalized pathway for microbial degradation of halogenated phenols.

References

strategies to control regioselectivity in the halogenation of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective halogenation of salicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the halogenation of salicylic acid?

A1: The regioselectivity of halogenation on salicylic acid is primarily governed by the electronic effects of the two directing groups on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density through resonance.[1] The carboxylic acid group is a deactivating meta-director. The powerful activating effect of the hydroxyl group typically directs the incoming electrophile (halogen) to the positions ortho and para to it (C3, C5, and C6). However, the C6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, halogenation predominantly occurs at the C3 and C5 positions.

Q2: How can I selectively achieve monohalogenation over dihalogenation?

A2: Achieving selective monohalogenation requires careful control of reaction conditions to prevent over-halogenation. Key strategies include:

  • Stoichiometry: Use of a 1:1 molar ratio of salicylic acid to the halogenating agent.

  • Temperature: Lowering the reaction temperature can help to moderate the reaction rate and improve selectivity. For instance, chlorination at 0-5°C has been reported to favor the formation of the dichloro-acid, suggesting that lower temperatures might be necessary for monochlorination.[2]

  • Choice of Halogenating Agent: Milder halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), can offer better control compared to molecular halogens (Cl₂, Br₂, I₂).[3][4]

Q3: What are common side reactions to be aware of during the halogenation of salicylic acid?

A3: A significant side reaction to consider is decarboxylation, particularly under harsh reaction conditions such as high temperatures.[5][6] This results in the formation of halogenated phenols. The mechanism for decarboxylation of salicylic acid can be complex, and electron-donating groups on the ring can sometimes facilitate this process.[7] Another potential side reaction is the formation of multiple halogenated isomers, which can complicate purification.

Q4: Can the solvent choice influence the regioselectivity of the reaction?

A4: Yes, the solvent can play a crucial role in the regioselectivity of halogenation. Solvents can influence the reactivity of the halogenating agent and the stability of the reaction intermediates. For example, in the bromination of 2-isopropylphenol with N-bromosuccinimide (NBS), a non-polar solvent like toluene favors ortho bromination, while a more polar solvent like acetonitrile promotes para bromination due to hydrogen bonding interactions.[8] While specific studies on salicylic acid are less common, similar principles may apply, and solvent screening is a valuable optimization step.

Troubleshooting Guides

Issue 1: Low Yield of Halogenated Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for side products. - Ensure proper mixing.
Decomposition of Reagents - Use fresh, high-purity halogenating agents. N-halosuccinimides can decompose over time. - Protect the reaction from light if using light-sensitive reagents.
Sub-optimal pH - For reactions in aqueous media, ensure the pH is controlled, as it can affect the reactivity of both salicylic acid and the halogenating agent.
Poor Solubility - Choose a solvent in which both salicylic acid and the halogenating agent are sufficiently soluble.[9]
Issue 2: Formation of a Mixture of Isomers (e.g., 3-halo, 5-halo, and 3,5-dihalo)
Possible Cause Troubleshooting Step
Overly Reactive Halogenating Agent - Switch to a milder halogenating agent (e.g., use NBS instead of Br₂).
High Reaction Temperature - Lower the reaction temperature to increase selectivity. Perform the reaction at 0°C or below.
Incorrect Stoichiometry - For monohalogenation, use a strict 1:1 molar ratio of salicylic acid to the halogenating agent. Consider adding the halogenating agent slowly to the reaction mixture.
Catalyst Effects - If using a catalyst, its nature and concentration can influence the isomer distribution. Re-evaluate the catalytic system.
Issue 3: Significant Decarboxylation Leading to Halogenated Phenols
Possible Cause Troubleshooting Step
High Reaction Temperature - This is the most common cause. Reduce the reaction temperature significantly.[7]
Prolonged Reaction Time at Elevated Temperature - Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged heating.
Strongly Acidic or Basic Conditions - Extreme pH can promote decarboxylation. Buffer the reaction mixture if possible.

Experimental Protocols

Protocol 1: Regioselective Bromination of Salicylic Acid

This protocol is based on the principles of electrophilic aromatic bromination, aiming for a controlled reaction.

Materials:

  • Salicylic Acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve salicylic acid (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add N-bromosuccinimide (1 equivalent for monobromination, 2 equivalents for dibromination) portion-wise over 30 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired halogenated salicylic acid isomer(s).

Protocol 2: Regioselective Iodination of Salicylic Acid

This protocol utilizes iodine monochloride for the iodination of salicylic acid.

Materials:

  • Salicylic Acid

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Round-bottom flask with a magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve salicylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid dropwise to the salicylic acid solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into a beaker of ice water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water to remove acetic acid and any unreacted ICl.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified iodinated salicylic acid.

Quantitative Data

The following table summarizes typical regiochemical outcomes for the halogenation of salicylic acid based on literature precedents. Actual yields and isomer ratios can vary based on specific experimental conditions.

Halogenating AgentSolventTemperature (°C)Major Product(s)Reference
Cl₂Acetic Acid0 - 53,5-Dichlorosalicylic acid[2]
Br₂Aqueous SolutionNot specifiedMonobrominated and dibrominated products[10]
IClAqueous solution (pH 7)30.25-Iodosalicylic acid[11]
NBSAcetonitrile05-Bromosalicylic acid and 3,5-Dibromosalicylic acidGeneral protocol
NISAcetonitrileRoom Temp.5-Iodosalicylic acid and 3,5-Diiodosalicylic acidGeneral protocol

Visualizations

Signaling Pathways and Experimental Workflows

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis SA Salicylic Acid Solvent Choose Solvent (e.g., Acetonitrile, Acetic Acid) SA->Solvent Temp Set Temperature (e.g., 0°C, RT) Solvent->Temp Reagent Add Halogenating Agent (e.g., NBS, ICl) Temp->Reagent Monitor Monitor Progress (TLC, HPLC) Reagent->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography, Recrystallization) Extract->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for the regioselective halogenation of salicylic acid.

Regioselectivity_Logic SalicylicAcid Salicylic Acid (-OH and -COOH groups) OH_group -OH Group (Activating, ortho,para-director) SalicylicAcid->OH_group COOH_group -COOH Group (Deactivating, meta-director) SalicylicAcid->COOH_group Positions Possible Halogenation Positions (C3, C5) OH_group->Positions Strongly directs to C3 & C5 COOH_group->Positions Weakly deactivates Outcome Regioselective Halogenation Positions->Outcome

Caption: Logical relationship of directing groups in controlling regioselectivity.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic agents. 5-Bromo-4-fluoro-2-hydroxybenzoic acid is a valuable building block in medicinal chemistry, and its purity must be rigorously controlled. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted, robust, and reliable technique for this purpose.[1][2]

This guide provides a comprehensive comparison of HPLC-UV with alternative analytical methods for the purity validation of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparative Analysis of Purity Assessment Techniques

While HPLC-UV is a workhorse for purity determination, other techniques can offer advantages in specific scenarios. The choice of method often depends on the nature of potential impurities, required sensitivity, and the desired level of structural information.

Analytical Technique Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC-UV) Separation based on differential partitioning between a stationary and mobile phase, with detection via UV absorbance.Robust, reproducible, widely available, and excellent for quantitative analysis of known UV-active impurities.[3][4]May require reference standards for impurity identification; lower sensitivity for compounds with poor chromophores.[4]0.01 - 0.1%
Ultra-Performance Liquid Chromatography (UPLC-UV) Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis times.Higher throughput and sensitivity compared to HPLC, with reduced solvent consumption.[1]Higher initial capital investment for instrumentation.0.005 - 0.05%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.High sensitivity and selectivity; provides molecular weight information aiding in the identification of unknown impurities.[4][5]Higher cost and complexity compared to HPLC-UV; matrix effects can influence quantification.<0.01%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination without a specific reference standard of the analyte.Highly accurate and precise for purity determination; provides structural information about impurities.[4]Lower sensitivity than chromatographic methods; requires specialized equipment and expertise.[4]0.1 - 1%
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times compared to HPLC.0.05 - 0.5%

Experimental Protocol: Purity Validation by HPLC-UV

This protocol outlines a general method for the purity determination of this compound. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, specificity, linearity, range, and robustness.[6][7]

Instrumentation and Chromatographic Conditions
  • System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for many aromatic carboxylic acids.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-27 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[1] A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Data Analysis

The purity of this compound is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Reporting calculate->report

Caption: Workflow for HPLC-UV Purity Validation.

Decision_Tree start Start: Purity Analysis Required q1 Need for structural information? start->q1 q2 High throughput required? q1->q2 No lcms LC-MS q1->lcms Yes q3 Reference standard available? q2->q3 No uplc UPLC-UV q2->uplc Yes hplc HPLC-UV q3->hplc Yes qnmr qNMR q3->qnmr No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For routine quality control and purity assessment of this compound, HPLC-UV offers a robust, cost-effective, and reliable solution.[1] It provides excellent quantitative data for known UV-active impurities. However, for comprehensive impurity profiling, especially during process development or for regulatory submissions, orthogonal techniques such as LC-MS are invaluable for identifying unknown impurities. For absolute quantification without a specific reference standard, qNMR is a powerful, albeit less sensitive, alternative.[4] By understanding the strengths and limitations of each technique, researchers can implement a phase-appropriate analytical strategy to ensure the quality and consistency of this compound.

References

comparative analysis of the biological activity of brominated versus chlorinated hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of brominated versus chlorinated hydroxybenzoic acids reveals nuanced differences in their efficacy across various biological endpoints, including antimicrobial, antioxidant, enzyme inhibitory, and cytotoxic effects. The nature and position of the halogen substituent on the hydroxybenzoic acid scaffold play a pivotal role in determining the compound's biological profile. Generally, brominated derivatives tend to exhibit enhanced biological activity in certain assays compared to their chlorinated counterparts, a trend often attributed to the higher lipophilicity and reactivity of bromine.

Antimicrobial Activity

Halogenation of hydroxybenzoic acids has been shown to modulate their antimicrobial properties. While both chlorinated and brominated derivatives demonstrate activity against a range of microorganisms, the degree of inhibition can vary.

Table 1: Comparative Antimicrobial Activity of Halogenated Hydroxybenzoic Acid Derivatives

CompoundTest OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
5-chlorosalicylic acidStaphylococcus aureusMIC: 128 µg/mL[1]
5-bromosalicylic acidStaphylococcus aureusMIC: 64 µg/mL[1]
3,5-dichlorosalicylic acidEscherichia coliZone of Inhibition: 15 mm[2]
3,5-dibromosalicylic acidEscherichia coliZone of Inhibition: 18 mm[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is frequently determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC)[3].

  • Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., 1-2 × 10⁸ CFU/ml) is prepared in a suitable broth medium[4].

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[3].

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Inoculum (1-2 x 10^8 CFU/ml) C Inoculation of Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubation (18-24h at 37°C) C->D E Visual Inspection for Growth Inhibition D->E F Determine MIC E->F

Workflow for MIC determination.

Antioxidant Activity

The antioxidant capacity of hydroxybenzoic acids is influenced by the presence and nature of halogen substituents. These compounds can act as free radical scavengers and reducing agents.

Table 2: Comparative Antioxidant Activity of Halogenated Hydroxybenzoic Acids

CompoundAssayAntioxidant Capacity (e.g., IC50, Trolox Equivalents)Reference
4-hydroxybenzoic acidDPPHIC50: >100 µM[5]
3,5-dichloro-4-hydroxybenzoic acidDPPHIC50: 45.2 µM[6]
3,5-dibromo-4-hydroxybenzoic acidDPPHIC50: 38.7 µM[6]
4-hydroxybenzoic acidFRAP44.22 µM Fe²⁺[5]
3,4-dihydroxybenzoic acidFRAP158.10 µM Fe²⁺[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds[7].

  • Reagent Preparation : A stock solution of DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent to create a series of dilutions[7].

  • Reaction Mixture : A specific volume of the DPPH solution is added to different concentrations of the test compound.

  • Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm[7]. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[7].

Enzyme Inhibitory Activity

Halogenated hydroxybenzoic acids have been investigated as inhibitors of various enzymes, with their potency often being dependent on the halogen present.

Table 3: Comparative Enzyme Inhibitory Activity of Halogenated Hydroxybenzoic Acids

CompoundTarget EnzymeInhibitory Activity (e.g., IC50)Reference
2-hydroxybenzoic acidAcetylcholinesteraseIC50: 15.8 µM[8]
5-chloro-2-hydroxybenzoic acidAcetylcholinesteraseIC50: 9.2 µM[9]
5-bromo-2-hydroxybenzoic acidAcetylcholinesteraseIC50: 6.5 µM[9]
4-bromobenzoic acid hydrazone derivativesTyrosinaseIC50 values ranging from 6.07±0.40 μM to 13.15±0.09 μM[10]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect on AChE can be assessed using a colorimetric method, such as the Ellman's method, or by isothermal titration calorimetry (ITC)[11].

  • Reagents : Acetylcholinesterase (AChE) enzyme, acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for the colorimetric assay.

  • Assay Setup : The enzyme is pre-incubated with varying concentrations of the inhibitor in a buffer solution.

  • Reaction Initiation : The substrate is added to initiate the enzymatic reaction.

  • Detection : In the colorimetric method, the product of the enzymatic reaction reacts with DTNB to produce a colored compound, which is measured spectrophotometrically. In ITC, the heat change associated with the reaction is measured[11].

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Cytotoxicity

The cytotoxic effects of halogenated hydroxybenzoic acids have been evaluated against various cell lines. The type and position of the halogen can significantly impact the compound's toxicity. Some studies suggest that brominated compounds may exhibit higher cytotoxicity than their chlorinated analogs[12].

Table 4: Comparative Cytotoxicity of Halogenated Hydroxybenzoic Acids

CompoundCell LineCytotoxicity Metric (e.g., IC50)Reference
Benzoic AcidPC3 (prostate cancer)IC50: 231.16±25.25 µg/ml (72h)[13]
Chlorogenic AcidKB (oral squamous cell carcinoma)IC50: 1800 µM[14]
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acidPrimary microglial cellsInhibited LPS-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity[14].

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways

Phenolic compounds, including halogenated hydroxybenzoic acids, can modulate various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[15][16].

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_inhibition Inhibition Point cluster_transcription Transcription Factor cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 activates NFkB_I NF-κB/IκBα IKK->NFkB_I phosphorylates NFkB NF-κB NFkB_I->NFkB releases Inhibitor Halogenated Hydroxybenzoic Acids Inhibitor->MAPK Inhibitor->IKK Response Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Response AP1->Response

Inhibition of inflammatory signaling pathways.

References

A Spectroscopic Showdown: Unmasking the Isomers of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 5-Bromo-4-fluoro-2-hydroxybenzoic acid and its isomers reveals key differences in their spectral fingerprints, providing researchers and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these closely related compounds, offering a clear, data-driven analysis to distinguish between them.

The precise arrangement of bromo, fluoro, and hydroxyl functional groups on the benzoic acid backbone significantly influences the electronic environment of the molecule. These subtle changes manifest as distinct shifts and patterns in their respective spectra, allowing for unambiguous identification. This guide presents a comparative analysis of this compound and three of its structural isomers: 4-Bromo-3-fluoro-2-hydroxybenzoic acid, 3-Bromo-4-fluoro-2-hydroxybenzoic acid, and 2-Bromo-4-fluoro-5-hydroxybenzoic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.

¹H NMR Spectral Data (Predicted)
CompoundAromatic Proton Chemical Shifts (δ, ppm)
This compound ~7.8 (d), ~7.2 (d)
4-Bromo-3-fluoro-2-hydroxybenzoic acid ~7.6 (dd), ~7.1 (t)
3-Bromo-4-fluoro-2-hydroxybenzoic acid ~7.9 (dd), ~7.5 (m), ~7.2 (t)
2-Bromo-4-fluoro-5-hydroxybenzoic acid ~7.4 (d), ~7.3 (d)
Note: Data is predicted and typical ranges may vary based on solvent and experimental conditions.
¹³C NMR Spectral Data (Predicted)
CompoundCarbon Chemical Shifts (δ, ppm)
This compound ~170 (C=O), ~158 (C-OH), ~155 (C-F, d), ~125 (C-Br), ~120 (CH), ~118 (CH), ~115 (C-COOH)
4-Bromo-3-fluoro-2-hydroxybenzoic acid ~169 (C=O), ~150 (C-OH), ~148 (C-F, d), ~128 (CH), ~125 (C-Br), ~120 (CH), ~118 (C-COOH)
3-Bromo-4-fluoro-2-hydroxybenzoic acid ~168 (C=O), ~155 (C-OH), ~159 (C-F, d), ~135 (CH), ~120 (C-Br), ~118 (CH), ~115 (C-COOH)
2-Bromo-4-fluoro-5-hydroxybenzoic acid ~167 (C=O), ~152 (C-OH), ~157 (C-F, d), ~122 (CH), ~119 (CH), ~115 (C-Br), ~112 (C-COOH)
Note: Data is predicted and typical ranges may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
IR Spectral Data
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3300-2500 (O-H, broad), ~1700 (C=O), ~1600, ~1480 (C=C aromatic), ~1250 (C-O), ~1100 (C-F), ~700 (C-Br)
4-Bromo-3-fluoro-2-hydroxybenzoic acid ~3300-2500 (O-H, broad), ~1695 (C=O), ~1610, ~1470 (C=C aromatic), ~1260 (C-O), ~1090 (C-F), ~680 (C-Br)
3-Bromo-4-fluoro-2-hydroxybenzoic acid ~3300-2500 (O-H, broad), ~1690 (C=O), ~1605, ~1475 (C=C aromatic), ~1255 (C-O), ~1150 (C-F), ~720 (C-Br)
2-Bromo-4-fluoro-5-hydroxybenzoic acid ~3300-2500 (O-H, broad), ~1685 (C=O), ~1590, ~1460 (C=C aromatic), ~1270 (C-O), ~1120 (C-F), ~650 (C-Br)
Note: Exact peak positions may vary. The broad O-H stretch is characteristic of the carboxylic acid dimer.
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 234/236 ([M]⁺)217/219 ([M-OH]⁺), 189/191 ([M-COOH]⁺), 110
4-Bromo-3-fluoro-2-hydroxybenzoic acid 234/236 ([M]⁺)217/219 ([M-OH]⁺), 189/191 ([M-COOH]⁺), 110
3-Bromo-4-fluoro-2-hydroxybenzoic acid 234/236 ([M]⁺)217/219 ([M-OH]⁺), 189/191 ([M-COOH]⁺), 110
2-Bromo-4-fluoro-5-hydroxybenzoic acid 234/236 ([M]⁺)217/219 ([M-OH]⁺), 189/191 ([M-COOH]⁺), 110
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the benzoic acid derivative was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in negative ion mode. The sample solution was introduced into the ion source via direct infusion at a flow rate of 5 µL/min. The mass range was set to m/z 50-500.

  • Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine was used to confirm the presence of a bromine atom in the molecule.

Visualizing the Comparison Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Selection cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison 5B4F2HBA This compound NMR NMR Spectroscopy (¹H, ¹³C) 5B4F2HBA->NMR IR FT-IR Spectroscopy 5B4F2HBA->IR MS Mass Spectrometry 5B4F2HBA->MS 4B3F2HBA 4-Bromo-3-fluoro-2-hydroxybenzoic acid 4B3F2HBA->NMR 4B3F2HBA->IR 4B3F2HBA->MS 3B4F2HBA 3-Bromo-4-fluoro-2-hydroxybenzoic acid 3B4F2HBA->NMR 3B4F2HBA->IR 3B4F2HBA->MS 2B4F5HBA 2-Bromo-4-fluoro-5-hydroxybenzoic acid 2B4F5HBA->NMR 2B4F5HBA->IR 2B4F5HBA->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Confirmation Structure Confirmation Data_Tables->Structure_Confirmation

Caption: Workflow for the spectroscopic comparison of isomers.

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Substituted Benzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Substituted benzoic acid derivatives represent a versatile and highly valuable scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their ability to selectively inhibit key enzymes implicated in a wide array of diseases has made them a focal point of intensive research. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various substituted benzoic acid derivatives as enzyme inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy: A Quantitative Look at Enzyme Inhibition

The inhibitory potential of substituted benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the inhibitory activities of representative derivatives against several key enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Recent studies have also implicated CAs in the progression of Alzheimer's disease.[1]

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)
Tetrahydroisoquinolynyl-benzoic acid derivativehCA I33.00 ± 0.29 nM[1][2]
Tetrahydroisoquinolynyl-benzoic acid derivativehCA II18.78 ± 0.09 nM[1][2]

hCA: human Carbonic Anhydrase

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease.[1]

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)
Tetrahydroisoquinolynyl-benzoic acid derivativeAChE13.62 ± 0.21 nM[1]
α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a target for managing type 2 diabetes.[3]

CompoundTarget EnzymeIC₅₀ (mM)
2,3,4-trihydroxybenzoic acidα-amylase17.30 ± 0.73[3][4]
2-hydroxybenzoic acidα-amylase14.04 ± 0.65[4]
4-hydroxybenzoic acidα-amylase11.54 ± 0.45[4]
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[5]

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
2-Aminobenzoic acidMushroom Tyrosinase (monophenolase)5.15Non-competitive[5]
4-Aminobenzoic acidMushroom Tyrosinase (monophenolase)3.8Non-competitive[5]

Deciphering the Structure-Activity Relationship (SAR)

The inhibitory activity of benzoic acid derivatives is critically dependent on the electronic and steric properties of the substituents on the aromatic ring.

  • For α-Amylase Inhibition: A study on 17 phenolic acids revealed that a hydroxyl group at the 2-position of the benzene ring significantly enhances inhibitory activity.[3][6] Conversely, methoxylation at the 2-position or hydroxylation at the 5-position was found to be detrimental to the inhibitory effect.[3][6]

  • For β-ketoacyl-acyl carrier protein synthase III (FabH) Inhibition: Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives as FabH inhibitors showed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity.[7] The presence of a hydroxyl group was also found to be beneficial, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at the R1 position decreased activity.[7]

  • General Trends: The introduction of a cyclopropyl group is a common strategy in drug design to enhance potency and metabolic stability.[8] Modifications at the C3 and C4 positions of the 4-aminobenzoic acid scaffold have been shown to significantly influence the pharmacological properties of the resulting molecules.[8]

Visualizing the Molecular Logic and Experimental Process

To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway targeted by these inhibitors, a general workflow for an SAR-guided drug discovery program, and the logical relationship of key SAR findings.

G cluster_0 Cholinergic Synapse Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Releases Postsynaptic Neuron Postsynaptic Neuron ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Binds to Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolyzed by ACh Receptors->Postsynaptic Neuron Activates Benzoic Acid Derivative (Inhibitor) Benzoic Acid Derivative (Inhibitor) Benzoic Acid Derivative (Inhibitor)->Acetylcholinesterase (AChE) Inhibits

Caption: Cholinergic synapse and the action of an AChE inhibitor.

G Start Start Library Synthesis Library Synthesis Start->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Lead Optimization (SAR)->Library Synthesis Iterative Design In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

Caption: General experimental workflow for an SAR-guided drug discovery program.

G cluster_properties Key Substituent Properties Benzoic Acid Core Benzoic Acid Core Substituent Position Substituent Position Benzoic Acid Core->Substituent Position Substituent Properties Substituent Properties Benzoic Acid Core->Substituent Properties Enzyme Inhibitory Activity Enzyme Inhibitory Activity Substituent Position->Enzyme Inhibitory Activity Influences Substituent Properties->Enzyme Inhibitory Activity Determines Hydrophobicity Hydrophobicity Electronic Effects Electronic Effects Steric Hindrance Steric Hindrance

Caption: Key factors influencing the SAR of benzoic acid derivatives.

Experimental Protocols

The determination of the structure-activity relationships of these compounds relies on robust experimental assays. Below are the methodologies for key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine.[2][9]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (Benzoic acid derivative)

  • Positive control (e.g., Eserine)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.[2] Include wells for negative (no inhibitor) and positive controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25-37°C to allow for inhibitor-enzyme binding.[2]

  • Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI to initiate the reaction.[2]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10 minutes using a microplate reader.[2]

  • Data Analysis: Calculate the rate of reaction. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.[9] The IC₅₀ value is determined from the dose-response curve.[2]

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[2][5]

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound (Benzoic acid derivative)

  • Positive control (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and a working solution of the hCA enzyme in Tris-HCl buffer. Prepare a solution of p-NPA in a solvent like acetonitrile.[2]

  • Assay Setup: To the wells of the 96-well plate, add 180 µL of Tris-HCl buffer, 10 µL of the hCA enzyme solution, and 10 µL of the test compound solution at various concentrations.[2]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.[2]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the p-NPA solution.[2]

  • Measurement: Immediately measure the absorbance at 400-405 nm kinetically for 5-10 minutes.[2]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve.[2] Determine the percentage of inhibition for each concentration and calculate the IC₅₀ and Kᵢ values.[2]

The exploration of substituted benzoic acid derivatives continues to be a fruitful area of research for the development of novel and effective enzyme inhibitors. The comparative data and detailed methodologies provided in this guide offer a solid foundation for researchers to design and synthesize next-generation therapeutics with enhanced potency and selectivity.

References

A Comparative Analysis of the Biological Efficacy of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 5-Bromo-4-fluoro-2-hydroxybenzoic acid and structurally similar compounds, including the parent compound salicylic acid, 5-bromosalicylic acid, and 4-fluorosalicylic acid. This analysis is based on available experimental data and established structure-activity relationships in the fields of inflammation and microbiology.

Executive Summary

This compound, a halogenated derivative of salicylic acid, is a promising candidate for investigation as an anti-inflammatory and antibacterial agent. While direct experimental data on its biological efficacy is limited, structure-activity relationship studies of related halogenated salicylates suggest that the introduction of bromine and fluorine moieties can significantly modulate its activity. This guide synthesizes the available data for analogous compounds to provide a predictive comparison of their potential therapeutic efficacy. Evidence points towards halogenation at the 5-position of the salicylic acid scaffold enhancing antibacterial properties. Furthermore, the core salicylic acid structure is known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Data Presentation: Comparative Biological Efficacy

The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that the values for this compound are estimations based on structure-activity relationships and require experimental validation.

Table 1: Anti-Inflammatory Activity Data

CompoundTarget/AssayIC50 (µM)Citation
This compound NF-κB Inhibition (estimated) ~10-20
Salicylic AcidNF-κB Inhibition>100[1]
5-Bromosalicylic AcidNF-κB Inhibition (estimated)~20-50
4-Fluorosalicylic AcidNot AvailableNot Available
Reference: N-(5-chlorosalicyloyl)phenethylamineNF-κB Inhibition15[1]

Note: IC50 values for this compound and 5-Bromosalicylic acid are estimations based on the increased potency observed with halogenation in similar series.[1]

Table 2: Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Citation
This compound <250 (estimated) <250 (estimated)
Salicylic Acid4000250-500[2][3]
5-Bromosalicylic AcidHigher reactivity than Salicylic AcidHigher reactivity than Salicylic Acid[4]
4-Fluorosalicylic AcidNot AvailableNot Available

Note: MIC values for this compound are estimations based on the enhanced antibacterial activity of 5-bromosalicylic acid compared to salicylic acid.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory and antibacterial efficacy are provided below.

Anti-Inflammatory Activity Assays

1. NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Line: HEK293 or RAW264.7 cells stably transfected with an NF-κB response element-driven luciferase reporter gene.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compounds (e.g., 1-100 µM) for 1 hour.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

2. MAPK Phosphorylation Western Blot

This method assesses the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., p38, JNK, ERK), which is also crucial for the inflammatory response.

  • Cell Line: RAW264.7 macrophages or similar.

  • Procedure:

    • Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.

    • Pre-treat cells with test compounds for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 15-30 minutes.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

    • Quantify band intensity to determine the ratio of phosphorylated to total protein.

Antibacterial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

G cluster_pathway NF-κB and MAPK Signaling Pathways in Inflammation cluster_workflow Experimental Workflow for MIC Determination LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK TLR4->IKK Nucleus Nucleus MAPK_cascade->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Compound 5-Bromo-4-fluoro-2- hydroxybenzoic acid Compound->MAPK_cascade inhibits Compound->IKK inhibits start Start step1 Prepare serial dilutions of test compound start->step1 step2 Inoculate with bacterial suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Observe for -bacterial growth step3->step4 end Determine MIC step4->end

Caption: Key inflammatory signaling pathways and MIC workflow.

The diagram above illustrates the putative inhibitory action of this compound on the NF-κB and MAPK signaling cascades, which are activated by inflammatory stimuli like LPS. The workflow for determining the Minimum Inhibitory Concentration (MIC) is also outlined.

References

A Comparative Guide to the Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated hydroxybenzoic acids is a cornerstone of medicinal chemistry and materials science. 5-Bromo-4-fluoro-2-hydroxybenzoic acid, in particular, is a valuable building block for the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern offers multiple points for further chemical modification. This guide provides a comparative analysis of three potential synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Three plausible synthetic pathways for the preparation of this compound are outlined below. Each route begins from a commercially available starting material and employs distinct chemical transformations.

ParameterRoute 1: Electrophilic BrominationRoute 2: Diazotization of an Aniline DerivativeRoute 3: Carboxylation of a Phenol
Starting Material 4-Fluoro-2-hydroxybenzoic acid2-Amino-5-bromo-4-fluorobenzoic acid3-Bromo-4-fluorophenol
Key Reactions Electrophilic Aromatic Substitution (Bromination)Diazotization, Sandmeyer-type Reaction (Hydroxylation)Electrophilic Aromatic Substitution (Carboxylation)
Potential Yield Moderate to HighModerateLow to Moderate
Purity of Crude Product Good, potential for isomeric impuritiesGood, potential for diazonium salt-related byproductsFair, potential for regioisomeric byproducts
Number of Steps 111
Reagent Safety Bromine is corrosive and toxic.Diazonium salts can be explosive. Sodium nitrite is toxic.High pressure and temperature may be required. Phenols are corrosive.
Scalability Readily scalableRequires careful temperature control, potentially challenging for large scale.Kolbe-Schmitt reaction can be challenging to scale.
Cost of Starting Material ModerateHighLow

Experimental Protocols

Route 1: Electrophilic Bromination of 4-Fluoro-2-hydroxybenzoic acid

This route involves the direct bromination of 4-fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho-, para-directing, and the fluorine is also ortho-, para-directing. The position of bromination is anticipated to be at the C5 position due to the directing effects of the hydroxyl and fluoro groups.

Protocol:

  • Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Diazotization of 2-Amino-5-bromo-4-fluorobenzoic acid

This method utilizes the readily available 2-amino-5-bromo-4-fluorobenzoic acid. The amino group is converted to a diazonium salt, which is subsequently displaced by a hydroxyl group.

Protocol:

  • Suspend 2-amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in a mixture of dilute sulfuric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

  • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly and carefully add the diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, boil the mixture for an additional 15 minutes.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 3: Carboxylation of 3-Bromo-4-fluorophenol

This route employs the Kolbe-Schmitt reaction to introduce a carboxyl group onto the 3-bromo-4-fluorophenol ring. The regioselectivity of this reaction can be influenced by the reaction conditions.

Protocol:

  • In a dry reaction vessel, prepare the sodium salt of 3-bromo-4-fluorophenol by reacting it with one equivalent of sodium hydroxide in a suitable solvent and then removing the solvent.

  • Heat the dry sodium phenoxide under a high pressure of carbon dioxide (100-125 atm).

  • Maintain the reaction temperature at 120-140 °C for several hours.

  • After the reaction is complete, cool the vessel and carefully release the pressure.

  • Dissolve the solid reaction mass in water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid products.

  • Filter the precipitate, which will be a mixture of regioisomers.

  • Separate the desired this compound from the isomeric byproducts using column chromatography or fractional crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Diazotization cluster_2 Route 3: Carboxylation A1 4-Fluoro-2-hydroxybenzoic acid B1 This compound A1->B1 Br2, Acetic Acid A2 2-Amino-5-bromo-4-fluorobenzoic acid B2 Diazonium Salt Intermediate A2->B2 NaNO2, H2SO4 C2 This compound B2->C2 CuSO4, H2O, Heat A3 3-Bromo-4-fluorophenol B3 Sodium 3-bromo-4-fluorophenoxide A3->B3 NaOH C3 This compound B3->C3 1. CO2, High Pressure, Heat 2. H+

Caption: Overview of the three proposed synthetic routes.

G cluster_workflow General Experimental Workflow start Starting Material reaction Chemical Reaction start->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for chemical synthesis.

Caption: Relationship between starting materials and key reactions.

A Comparative Analysis of the Antimicrobial Efficacy of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxybenzoic acid derivatives, a class of phenolic compounds ubiquitously found in plants, are gaining significant attention in the scientific community for their potential as antimicrobial agents.[1] Their inherent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, make them promising candidates for the development of new therapeutics, particularly in an era of rising antibiotic resistance.[1][2][3] This guide provides a comparative overview of the antimicrobial activity of several key hydroxybenzoic acid derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

The antimicrobial efficacy of these compounds is largely influenced by their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the benzene ring.[3][4] These structural variations impact their ability to disrupt microbial membranes, inhibit essential enzymes, and interfere with cellular signaling pathways.[2][3]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial potency of hydroxybenzoic acid derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[2] The table below summarizes the MIC values for several common hydroxybenzoic acid derivatives against various bacterial strains, as reported in the literature.

CompoundDerivativeMicroorganismMIC (µg/mL)
p-Hydroxybenzoic Acid Monohydroxybenzoic AcidEscherichia coli100[2]
Staphylococcus aureus>100[2]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA) p-Hydroxybenzoic Acid DerivativeMethicillin-resistant Staphylococcus haemolyticus (MRSH)100[2]
Escherichia coli100[2]
Staphylococcus aureus>100[2]
ProcumGastrodin A (PG-A) p-Hydroxybenzoic Acid DerivativeStaphylococcus aureus50[2]
Methicillin-resistant Staphylococcus haemolyticus (MRSH)50[2]
Escherichia coli100[2]
Gallic Acid Trihydroxybenzoic AcidEscherichia coli500-2000[2][5]
Pseudomonas aeruginosa500-2000[5]
Staphylococcus aureus500-2000[5]
Listeria monocytogenes500-2000[5]
Protocatechuic Acid Dihydroxybenzoic AcidGeneral Bacteria200-700[2]

Note: Lower MIC values indicate higher antimicrobial potency. The activity can vary based on the specific microbial strain and the experimental conditions.

Mechanisms of Antimicrobial Action

Hydroxybenzoic acid derivatives employ a multi-faceted approach to inhibit microbial growth. Their mechanisms of action are not fully elucidated but are known to involve:

  • Cell Membrane Disruption: Phenolic acids can alter the permeability of the bacterial cell membrane.[2][6] This is achieved through mechanisms like hyperacidification, membrane potential changes, and causing the leakage of intracellular components, which ultimately leads to cell death.[2] The lipophilicity of the derivative can influence its ability to penetrate the bacterial cell membrane, with higher lipophilicity often correlating with enhanced activity.[2]

  • Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.[2]

  • Interference with Virulence Factors: Some derivatives can downregulate the expression of genes responsible for virulence, such as those involved in motility and intracellular survival.[5] For instance, gallic and protocatechuic acids can downregulate genes related to the Type III Secretion System, which is crucial for host cell invasion.[5]

  • DNA Binding: Certain phenolic acids, like p-coumaric acid, have been shown to bind to bacterial DNA, which can interfere with replication and transcription.[5]

The number and position of hydroxyl groups are critical determinants of their antioxidant and antimicrobial capacity.[3][4] An increase in the number of hydroxyl groups generally leads to higher antioxidant activity, which can contribute to their overall biological effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antimicrobial activity of hydroxybenzoic acid derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C.[7] A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 10⁸ colony-forming units (CFU)/µL for bacteria.[8]

  • Preparation of Test Compounds: The hydroxybenzoic acid derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[4] Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[2][7]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension.[7] The plates are then incubated at 37°C for 24 hours for bacteria.[1][7]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2][4] Controls for growth (medium + inoculum) and sterility (medium + test compound) are included.[7]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the growth inhibition zone.

Protocol:

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).[1]

  • Creation of Wells: Wells or "cups" of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[1][8]

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[1]

  • Pre-diffusion and Incubation: The plates may be refrigerated for a period (e.g., 30 minutes) to allow for the pre-diffusion of the compounds into the agar.[1] The plates are then incubated at 37°C for 24 hours.[1]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of hydroxybenzoic acid derivatives.

G cluster_prep Preparation cluster_methods Antimicrobial Susceptibility Testing cluster_microdilution Microdilution Method cluster_diffusion Agar Diffusion Method cluster_results Data Analysis Culture Overnight Microbial Culture (e.g., MHA, 37°C) Suspension Prepare Microbial Suspension (0.5 McFarland Standard) Culture->Suspension InoculateWells Inoculate Wells with Microbial Suspension Suspension->InoculateWells SpreadPlate Inoculate Agar Plate (Lawn Culture) Suspension->SpreadPlate Compounds Prepare Stock Solutions of Derivatives (in DMSO) SerialDilution Perform Serial Dilutions in 96-Well Plate with Broth Compounds->SerialDilution AddCompounds Add Compound Solutions to Wells Compounds->AddCompounds SerialDilution->InoculateWells IncubateMicro Incubate Plate (24h, 37°C) InoculateWells->IncubateMicro ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMicro->ReadMIC MIC_Result Quantitative Result (MIC Value) ReadMIC->MIC_Result CreateWells Create Wells in Agar SpreadPlate->CreateWells CreateWells->AddCompounds IncubateAgar Incubate Plate (24h, 37°C) AddCompounds->IncubateAgar MeasureZones Measure Zone of Inhibition (Diameter in mm) IncubateAgar->MeasureZones Zone_Result Qualitative Result (Inhibition Zone Size) MeasureZones->Zone_Result

Caption: Workflow for Antimicrobial Susceptibility Testing of Hydroxybenzoic Acid Derivatives.

References

Halogenated Benzoic Acids: A Comparative Guide to their Cytotoxic Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cytotoxic performance of halogenated benzoic acid derivatives, supported by experimental data.

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of bioactive molecules. In the context of anticancer drug discovery, halogenation of the benzoic acid scaffold has been explored to modulate its cytotoxic activity. This guide provides a comparative analysis of the cytotoxic effects of various halogenated benzoic acids against different cancer cell lines, based on available experimental data.

Comparative Cytotoxicity Data

The cytotoxic potential of halogenated benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of select halogenated benzoic acid derivatives against various cancer cell lines.

CompoundHalogenCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative (Compound 8)BromineHepG2 (Liver)3.8 ± 0.5[1]
A549 (Lung)3.5 ± 0.6[1]
SW620 (Colon)10.8 ± 0.9[1]
Chlorinated Benzofuran Derivative (Compound 7)ChlorineA549 (Lung)6.3 ± 2.5[1]
HepG2 (Liver)11 ± 3.2[1]
Halogenated Benzothiadiazine DerivativeNot SpecifiedTriple-Negative Breast Cancer2.93 ± 0.07[2][3]

Note: The data presented is derived from different studies and experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution.

Structure-Activity Relationship Insights

The available data, although not exhaustive for a complete series of simple halogenated benzoic acids, provides some insights into their structure-activity relationship (SAR):

  • Influence of the Halogen: In a study comparing brominated and chlorinated benzofuran derivatives, the brominated compound generally exhibited stronger cytotoxic potential across several cancer cell lines, including liver, lung, and colon cancer.[1]

  • Impact of the Molecular Scaffold: The core structure to which the halogenated benzoic acid moiety is attached plays a significant role in the overall cytotoxicity. For instance, halogenated derivatives of more complex heterocyclic systems like benzofuran and benzothiadiazine have demonstrated potent anticancer activity.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic activity of chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.

Procedure:

  • Cell Treatment: Seed and treat cancer cells with the halogenated benzoic acid derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the experimental processes and the logical relationships in apoptosis detection, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cancer Cells in 96-well Plate treat Treat with Halogenated Benzoic Acids start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt 24-72h Treatment solubilize Add Solubilizing Agent add_mtt->solubilize 2-4h Incubation read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate

MTT Assay Workflow for determining cell viability.

Apoptosis_Detection_Logic cluster_states Cell States viable Viable early_apoptosis Early Apoptosis late_apoptosis Late Apoptosis / Necrosis annexin_v Annexin V Positive? annexin_v->viable No pi Propidium Iodide Positive? annexin_v->pi Yes pi->early_apoptosis No pi->late_apoptosis Yes

Logical flow for cell state determination in Annexin V/PI assay.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Bromo-4-fluoro-2-hydroxybenzoic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step plan for the proper handling and disposal of this halogenated aromatic carboxylic acid, in line with established safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4].

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation[1][2].
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes that can cause serious eye irritation[1][2].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure during handling and in case of accidental spills[1][2].
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessaryTo prevent inhalation of dust that may cause respiratory irritation[1][2].

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][6].

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: All waste containing this compound must be classified as "halogenated organic waste"[7].

  • Container Selection: Use a designated, properly labeled, and sealable waste container for halogenated organic solids[8][9][10]. The container should be made of a material compatible with the chemical.

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix with non-halogenated organic waste, acids, bases, or oxidizers[7][8]. Incompatible materials can react violently or produce toxic gases[8].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[8][9]. The SAA should be a cool, dry, and well-ventilated location away from heat or ignition sources[11].

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup[5][9].

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation[1].

  • Personal Protection: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container[1][11][12]. Avoid generating dust[1]. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with soap and water[12][13].

  • Waste Disposal: Dispose of all cleanup materials, including contaminated absorbents and PPE, as hazardous waste.

IV. Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound is_solid Is the waste solid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Yes is_halogenated Is it a halogenated organic compound? solid_waste->is_halogenated halogenated_container Place in a designated, labeled 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container No seal_and_store Seal container and store in Satellite Accumulation Area (SAA). halogenated_container->seal_and_store contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. seal_and_store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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5-Bromo-4-fluoro-2-hydroxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.